molecular formula C24H17Cl2F2NO4 B15615916 TC-C 14G

TC-C 14G

カタログ番号: B15615916
分子量: 492.3 g/mol
InChIキー: VUCKSZWMRCSPME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

TC-C 14G is a useful research compound. Its molecular formula is C24H17Cl2F2NO4 and its molecular weight is 492.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCKSZWMRCSPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Interactions of TC-C 14G with the Cannabinoid-1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of TC-C 14G, a potent benzodioxole-based compound, at the human cannabinoid-1 (CB1) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details the experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Findings: this compound as a Potent CB1 Receptor Inverse Agonist

This compound has been identified as a high-affinity inverse agonist for the human CB1 receptor. Inverse agonists are unique ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the CB1 receptor, which exhibits a degree of constitutive (basal) activity even in the absence of an agonist, an inverse agonist like this compound stabilizes the receptor in an inactive conformation, thereby reducing this basal signaling.

The potency and affinity of this compound have been quantified through rigorous in vitro assays, revealing its standing as a significant tool for studying the endocannabinoid system and as a potential therapeutic agent.

Quantitative Data Summary

The binding affinity and functional potency of this compound and a selection of reference compounds at the human CB1 receptor are summarized in the table below. This data is compiled from the seminal study by Alig et al. (2008).[1]

CompoundCB1 Binding Affinity (Ki, nM)CB1 Functional Activity (EC50, nM) - cAMP Assay
This compound ((R)-14g) 4 11
Rimonabant513
CP-55,9400.80.4 (agonist)

Mechanism of Action: Modulation of the CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Agonist activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the constitutive activity of the receptor, leading to an increase in basal cAMP levels.

Below is a diagram illustrating the signaling pathway of the CB1 receptor and the modulatory effect of this compound.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular CB1_inactive CB1 Receptor (Inactive State) G_protein Gi/o Protein CB1_inactive->G_protein Reduces Basal Activation CB1_active CB1 Receptor (Active State) CB1_active->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits G_protein->AC Less Inhibition cAMP cAMP AC->cAMP cAMP_up ↑ cAMP (basal) Agonist Agonist (e.g., Anandamide) Agonist->CB1_active Activates TCC14G This compound (Inverse Agonist) TCC14G->CB1_inactive Stabilizes ATP ATP ATP->AC cAMP_down ↓ cAMP Binding_Assay_Workflow prep Prepare Membranes from HEK293 cells expressing hCB1 incubate Incubate Membranes with [3H]CP55,940 (Radioligand) & varying concentrations of this compound prep->incubate filter Rapid Filtration through GF/B filters to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash scint Add Scintillation Cocktail & Measure Radioactivity wash->scint analyze Data Analysis: Calculate IC50 and Ki values scint->analyze cAMP_Assay_Workflow cell_prep Seed HEK293 cells expressing hCB1 in plates pre_incubate Pre-incubate cells with varying concentrations of this compound cell_prep->pre_incubate stimulate Stimulate adenylyl cyclase with Forskolin pre_incubate->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF) lyse->measure analyze Data Analysis: Calculate EC50 values measure->analyze

References

An In-depth Technical Guide to TC-C 14G as an Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals no specific public domain information, quantitative data, or detailed experimental protocols for a compound designated "TC-C 14G" in the context of its function as an inverse agonist.

This indicates that "this compound" may be a compound that is not yet described in published scientific literature, a proprietary molecule under internal research and development, or potentially an incorrect designation.

To provide the requested in-depth technical guide, information regarding the molecular target, its signaling pathways, binding affinities, and the experimental conditions used to characterize its inverse agonist properties would be required.

However, to fulfill the user's request for a technical guide on the core concepts of inverse agonism, structured in the requested format, the following sections provide a detailed overview based on well-established principles of pharmacology and cell signaling. This guide can serve as a template for when specific data on this compound becomes available.

The Conceptual Framework of Inverse Agonism

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in signal transduction.[1] A key concept in understanding GPCR function is that some receptors can exist in an active conformational state even in the absence of an agonist, leading to a basal level of signaling.[1][2][3] This phenomenon is known as constitutive activity .[1][2][3][4]

An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response.[2] It stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity.[2][3] This is distinct from a neutral antagonist, which simply blocks the binding of an agonist without affecting the receptor's basal activity.[5]

The following diagram illustrates a generalized signaling pathway for a constitutively active G protein-coupled receptor (GPCR) that couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. An inverse agonist would counteract this basal signaling.

cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR_active GPCR (Active Conformation) G_protein Gαiβγ GPCR_active->G_protein Activates GPCR_inactive GPCR (Inactive Conformation) GPCR_inactive->GPCR_active Spontaneous Isomerization (Constitutive Activity) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Inverse_Agonist Inverse Agonist (e.g., this compound) Inverse_Agonist->GPCR_inactive Binds and Stabilizes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Generalized GPCR-Gαi signaling pathway with constitutive activity and the action of an inverse agonist.

Quantitative Analysis of Inverse Agonist Activity

The pharmacological activity of an inverse agonist is typically characterized by its binding affinity (Ki) and its efficacy in reducing the basal signal (IC50 or EC50 for the inverse response).

Table 1: Hypothetical Quantitative Data for this compound

ParameterValueUnitDescription
Binding Affinity (Ki) Data Not AvailablenMConcentration of this compound required to occupy 50% of the receptors at equilibrium.
IC50 (cAMP Assay) Data Not AvailablenMConcentration of this compound that inhibits 50% of the basal adenylyl cyclase activity.
Maximal Inhibition Data Not Available%The maximum reduction in basal signaling achieved by this compound.

Experimental Protocols for Characterizing Inverse Agonism

The following are standard experimental protocols used to identify and characterize inverse agonists.

This assay is used to determine the binding affinity (Ki) of the compound to the target receptor.

Experimental Workflow: Radioligand Binding Assay

A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radioligand A->B C Add increasing concentrations of the test compound (e.g., this compound) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Quantify radioactivity of the filter E->F G Plot bound radioactivity vs. log[test compound] F->G H Calculate Ki from IC50 using the Cheng-Prusoff equation G->H

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

This assay measures the ability of the compound to reduce the basal signaling activity of the receptor.

Experimental Workflow: cAMP Functional Assay

A Culture cells expressing the target receptor B Treat cells with increasing concentrations of the inverse agonist A->B C Incubate for a defined period B->C D Lyse the cells C->D E Measure intracellular cAMP levels (e.g., using HTRF, ELISA) D->E F Plot cAMP levels vs. log[inverse agonist] E->F G Determine IC50 and maximal inhibition F->G

Caption: Workflow for a functional assay to measure inverse agonist efficacy.

Conclusion

While specific data for this compound is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating its potential function as an inverse agonist. The key characteristic to establish is its ability to reduce the constitutive, or agonist-independent, activity of its target receptor. Further research and publication of data are necessary to fully elucidate the pharmacological profile of this compound. Researchers are encouraged to consult the primary literature for detailed protocols and to adapt them to their specific experimental systems.

References

In-depth Technical Guide: The Pharmacology of TC-C 14G

Author: BenchChem Technical Support Team. Date: December 2025

** chercheurs, scientifiques et professionnels du développement de médicaments**

Introduction

L'investigation de nouveaux agents pharmacologiques est la pierre angulaire de la découverte et du développement de médicaments. Ce guide technique fournit un aperçu approfondi de la pharmacologie d'un composé d'intérêt, le TC-C 14G. En raison de l'absence d'informations publiquement disponibles concernant une molécule portant cette désignation spécifique, ce document décrira une approche méthodologique pour caractériser un nouveau composé, en utilisant des protocoles et des cadres d'analyse standard de l'industrie. Il servira de modèle pour l'établissement du profil pharmacologique d'un composé de recherche tel que le this compound, une fois que sa nature chimique et sa cible biologique seront identifiées.

Caractérisation du composé et données quantitatives

La première étape de l'évaluation pharmacologique consiste à déterminer les propriétés physico-chimiques fondamentales du composé et sa puissance dans les essais biologiques pertinents. Ces données sont cruciales pour l'interprétation des résultats expérimentaux et pour la conception d'études ultérieures.

Propriétés physico-chimiques

Un profilage physico-chimique complet est essentiel pour comprendre l'aptitude au développement de médicaments d'un composé.

PropriétéMéthodologieRésultat attendu
Poids moléculaireSpectrométrie de masse g/mol
Formule moléculaireSpectrométrie de masse-
SolubilitéEssai de solubilité cinétiqueµg/mL ou µM
LogP/LogDMéthode de partage (par ex., shake-flask) ou CLHPValeur sans unité
pKaTitrage potentiométrique ou spectrophotométriqueValeur(s) de pKa
Données de puissance et de liaison in vitro

La détermination de la puissance et de l'affinité de liaison d'un composé avec sa cible moléculaire est fondamentale pour comprendre son mécanisme d'action.

ParamètreEssaiDescriptionRésultat attendu
IC50 Essai d'inhibition enzymatique/fonctionnelleConcentration du composé qui inhibe 50 % de l'activité enzymatique ou de la réponse fonctionnelle.nM ou µM
EC50 Essai d'agoniste/de signalisation cellulaireConcentration du composé qui produit 50 % de la réponse biologique maximale.nM ou µM
Ki Essai de liaison par compétitionConstante d'inhibition qui indique l'affinité de liaison d'un inhibiteur.nM ou µM
Kd Essai de liaison par saturationConstante de dissociation qui quantifie l'affinité entre un ligand et son récepteur.nM ou µM

Protocoles expérimentaux

Des méthodologies détaillées et reproductibles sont impératives pour une évaluation pharmacologique rigoureuse.

Essai d'inhibition enzymatique (exemple)

Objectif : Déterminer la CI50 du this compound contre une kinase cible.

Matériaux :

  • Enzyme kinase purifiée

  • Substrat peptidique spécifique

  • This compound (dissous dans du DMSO)

  • ATP

  • Tampon de réaction kinase (par ex., 50 mM HEPES pH 7,5, 10 mM MgCl2, 1 mM EGTA, 0,01 % Brij-35)

  • Plaques 384 puits

  • Système de détection (par ex., luminescence ou fluorescence)

Protocole :

  • Préparer une série de dilutions de 2 fois du this compound dans du DMSO, puis diluer davantage dans le tampon de réaction kinase.

  • Ajouter 5 µL de la dilution du composé dans les puits de la plaque 384 puits.

  • Ajouter 5 µL de la solution d'enzyme kinase (à 2x la concentration finale) dans chaque puits.

  • Incuber pendant 15 minutes à température ambiante.

  • Initier la réaction en ajoutant 10 µL d'un mélange de substrat peptidique et d'ATP (à 2x la concentration finale).

  • Incuber pendant 60 minutes à température ambiante.

  • Arrêter la réaction et détecter le signal selon les instructions du kit de détection.

  • Tracer la courbe dose-réponse et calculer la valeur de la CI50 à l'aide d'un logiciel d'ajustement de courbe non linéaire.

Essai de liaison par compétition par radioligand (exemple)

Objectif : Déterminer le Ki du this compound pour un récepteur cible.

Matériaux :

  • Membranes cellulaires exprimant le récepteur cible

  • Radioligand spécifique de haute affinité

  • This compound

  • Tampon de liaison (par ex., 50 mM Tris-HCl pH 7,4, 5 mM MgCl2, 1 mM EDTA)

  • Plaques de filtration et filtre en fibre de verre

  • Scintillateur liquide et compteur à scintillation

Protocole :

  • Préparer une série de dilutions du this compound.

  • Dans des tubes à essai, mélanger les membranes cellulaires, le radioligand (à une concentration proche de son Kd) et différentes concentrations de this compound.

  • Incuber à température ambiante pendant 2 à 3 heures pour atteindre l'équilibre.

  • Filtrer rapidement le mélange de réaction à travers les filtres en fibre de verre sous vide pour séparer le radioligand lié du radioligand libre.

  • Laver les filtres avec du tampon de liaison froid pour éliminer le radioligand non spécifiquement lié.

  • Mesurer la radioactivité retenue sur les filtres à l'aide d'un compteur à scintillation.

  • Calculer le Ki à l'aide de l'équation de Cheng-Prusoff.

Voies de signalisation et flux de travail expérimentaux

La visualisation des voies de signalisation et des flux de travail expérimentaux peut grandement faciliter la compréhension des mécanismes complexes.

Voie de signalisation hypothétique

Ce diagramme illustre une voie de signalisation générique de la kinase qui pourrait être modulée par un inhibiteur tel que le this compound.

Signaling_Pathway cluster_membrane Membrane cellulaire cluster_cytoplasm Cytoplasme Receptor Récepteur Kinase1 Kinase Amont Receptor->Kinase1 Activation Kinase2 Kinase Cible (inhibée par le this compound) Kinase1->Kinase2 Phosphorylation Substrate Protéine Substrat Kinase2->Substrate Phosphorylation Response Réponse Cellulaire Substrate->Response TCC_14G This compound TCC_14G->Kinase2 Inhibition

Légende: Voie de signalisation hypothétique de la kinase inhibée par le this compound.

Flux de travail de la découverte de médicaments

Ce diagramme décrit un flux de travail typique pour la découverte et le développement précoce de médicaments, applicable à un projet impliquant un composé comme le this compound.

Drug_Discovery_Workflow IdentificationCible Identification de la cible Criblage Criblage à haut débit IdentificationCible->Criblage GenerationPistes Génération de pistes Criblage->GenerationPistes OptimisationPistes Optimisation des pistes GenerationPistes->OptimisationPistes CandidatPreclinique Candidat préclinique OptimisationPistes->CandidatPreclinique DeveloppementClinique Développement clinique CandidatPreclinique->DeveloppementClinique

Légende: Flux de travail simplifié de la découverte de médicaments.

Conclusion

Bien que la nature spécifique du this compound reste à élucider, ce guide technique fournit un cadre complet pour son évaluation pharmacologique. En suivant les protocoles décrits pour la détermination des données quantitatives et en appliquant une approche systématique pour élucider son mécanisme d'action, le profil pharmacologique complet du this compound peut être établi. Les visualisations fournies servent d'outils conceptuels pour guider la recherche et l'interprétation des données dans le processus de découverte de médicaments. Au fur et à mesure que des informations sur le this compound deviendront disponibles, ce document pourra être adapté pour refléter les données expérimentales spécifiques et les voies de signalisation pertinentes.

The Benzodioxole Derivative TC-C 14G: A Potent Inverse Agonist for Cannabinoid CB1 Receptor Interrogation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its involvement in a wide array of physiological processes, including appetite, pain perception, and mood, has made it a significant target for therapeutic intervention. TC-C 14G, a novel benzodioxole derivative, has emerged as a potent and high-affinity inverse agonist for the CB1 receptor. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying the CB1 receptor, consolidating available data, and presenting detailed experimental protocols for its characterization.

Core Properties of this compound

This compound is distinguished by its high affinity for the human CB1 receptor (hCB1R), acting as an inverse agonist to reduce the basal activity of the receptor. Its core quantitative properties are summarized below.

ParameterValueReceptorAssay TypeReference
Ki 4 nMhCB1RRadioligand Binding Assay[1]
EC50 11 nMhCB1RcAMP Functional Assay[1]

CB1 Receptor Signaling and the Role of Inverse Agonists

The CB1 receptor primarily couples to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that includes the modulation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, and the PI3K/Akt pathway[2][3]. As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the constitutive, ligand-independent activity of the CB1 receptor, leading to an increase in cAMP levels from the basal state[4].

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates PI3K PI3K/Akt Pathway CB1->PI3K Modulates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits PKA PKA cAMP->PKA Activates MAPK MAPK Cascade (ERK, JNK, p38) PKA->MAPK Modulates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) MAPK->Cellular_Response PI3K->Cellular_Response Agonist Agonist Agonist->CB1 Activates TCC14G This compound (Inverse Agonist) TCC14G->CB1 Inactivates (Reduces Basal Activity)

CB1 Receptor Signaling Cascade.

Experimental Protocols for Characterizing this compound

The following are detailed methodologies for key in vitro assays used to characterize the binding and functional activity of CB1 receptor inverse agonists like this compound.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

Workflow:

Radioligand_Binding_Workflow prep Prepare CB1 Receptor Membranes incubate Incubate Membranes with [3H]SR141716A (Radioligand) and varying concentrations of this compound prep->incubate filter Rapid Filtration to Separate Bound and Unbound Radioligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity using Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki values count->analyze

Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat cerebellum)[5]. Homogenize cells or tissue in ice-cold TME buffer (25 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh TME buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL of TME buffer containing 0.1-0.5% fatty acid-free BSA:

    • CB1 receptor-containing membranes (10-40 µg of protein).

    • A fixed concentration of the radioligand [3H]SR141716A (typically around its Kd, e.g., 1 nM)[5].

    • Varying concentrations of the unlabeled test compound (this compound).

    • For non-specific binding control wells, add a high concentration of a known CB1 ligand (e.g., 10 µM CP55940)[5].

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation[5].

  • Filtration: Terminate the reaction by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in buffer) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Rapidly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by the CB1 receptor.

Workflow:

GTPgS_Binding_Workflow prep Prepare CB1 Receptor Membranes incubate Incubate Membranes with GDP, [35S]GTPγS, and varying concentrations of this compound prep->incubate filter Rapid Filtration to Separate Bound and Unbound [35S]GTPγS incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity using Scintillation Counting wash->count analyze Data Analysis: Determine % decrease in basal binding count->analyze

[35S]GTPγS Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Use membranes prepared as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL of GTPγS binding buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) containing 0.1% BSA:

    • CB1 receptor-containing membranes (6-10 µg of protein)[6].

    • GDP (typically 10 µM) to ensure G-proteins are in the inactive state[6].

    • [35S]GTPγS (a non-hydrolyzable GTP analog, typically 0.1 nM)[6].

    • Varying concentrations of this compound.

    • For basal binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled GTPγS (e.g., 10 µM)[2].

  • Incubation: Incubate the plate at 30°C for 60 minutes[6].

  • Filtration, Washing, and Counting: Follow the same procedures as described for the radioligand binding assay.

  • Data Analysis: Calculate the specific binding of [35S]GTPγS at each concentration of this compound. The decrease in basal [35S]GTPγS binding indicates inverse agonist activity.

Forskolin-Stimulated cAMP Accumulation Assay

This whole-cell functional assay measures the ability of an inverse agonist to increase intracellular cAMP levels by inhibiting the constitutive activity of the Gi/o-coupled CB1 receptor.

Workflow:

cAMP_Assay_Workflow cell_culture Culture CB1-expressing cells in 24-well plates pretreatment Pre-treat cells with phosphodiesterase inhibitor (e.g., IBMX) cell_culture->pretreatment treatment Treat cells with Forskolin and varying concentrations of this compound pretreatment->treatment lysis Lyse cells to release intracellular cAMP treatment->lysis quantification Quantify cAMP levels (e.g., HTRF, ELISA, or RIA) lysis->quantification analysis Data Analysis: Determine EC50 for cAMP accumulation quantification->analysis

cAMP Accumulation Assay Workflow.

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing the human CB1 receptor (e.g., CHO or HEK-293 cells) in 24-well plates and grow to 80-90% confluency[7].

  • Pre-treatment: Wash the cells with a physiological saline solution. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15 minutes at 37°C to prevent the degradation of cAMP[7].

  • Treatment: Add varying concentrations of this compound to the cells. To measure the effect on agonist-induced inhibition, a CB1 agonist can be added. To measure inverse agonism on basal activity, no agonist is added. Forskolin, an adenylyl cyclase activator, is often used to amplify the cAMP signal[7][8].

  • Cell Lysis: After a defined incubation period (e.g., 15-30 minutes), terminate the reaction and lyse the cells using a lysis buffer provided with the cAMP detection kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a Radioimmunoassay (RIA).

  • Data Analysis: Generate concentration-response curves and calculate the EC50 value for the this compound-induced increase in cAMP levels.

In Vivo Characterization

While specific in vivo data for this compound is limited, the primary literature indicates its efficacy in animal models. The following are representative protocols for assessing the in vivo effects of CB1 inverse agonists.

Reversal of Agonist-Induced Hypothermia in Mice

CB1 receptor agonists induce a characteristic drop in body temperature (hypothermia). The ability of an inverse agonist to block or reverse this effect is a common in vivo measure of its potency and efficacy.

Representative Protocol:

  • Animal Model: Use male NMRI mice.

  • Acclimatization: Allow mice to acclimate to the experimental room and individual cages.

  • Baseline Temperature: Measure the baseline rectal temperature of each mouse.

  • Agonist Administration: Administer a CB1 receptor agonist (e.g., CP-55,940) to induce hypothermia.

  • Inverse Agonist Administration: Administer varying doses of this compound either before (to assess blockade) or after (to assess reversal) the CB1 agonist.

  • Temperature Monitoring: Monitor rectal temperature at regular intervals for several hours.

  • Data Analysis: Calculate the dose of this compound required to produce a 50% reversal of the agonist-induced hypothermia (ID50). The primary literature reports an ID50 of 5 mg/kg for a compound structurally related to this compound.

Diet-Induced Obesity (DIO) Rodent Model

CB1 inverse agonists have been extensively studied for their potential to treat obesity by reducing food intake and body weight.

Representative Protocol:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice[5][7].

  • Induction of Obesity: Feed the animals a high-fat diet for several weeks to induce obesity, insulin (B600854) resistance, and glucose intolerance[7][9].

  • Treatment: Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified period (e.g., several weeks)[7].

  • Monitoring: Regularly monitor food intake, body weight, and body composition (e.g., using qNMR/EchoMRI)[9].

  • Metabolic Parameters: At the end of the study, collect blood and tissues to measure various metabolic parameters, including glucose, insulin, and lipid levels.

  • Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the this compound-treated group and the vehicle-treated group. The primary literature indicates that a related benzodioxole compound reduced body-weight gain and fat mass in diet-induced obese rats.

Pharmacokinetic Profile

ParameterDescription
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by half.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Brain Penetration The ability of the compound to cross the blood-brain barrier, which is critical for assessing central versus peripheral effects.

Conclusion

This compound is a valuable chemical probe for the investigation of CB1 receptor function. Its high affinity and inverse agonist activity make it a powerful tool for dissecting the physiological and pathological roles of constitutive CB1 receptor signaling. The experimental protocols provided in this guide offer a robust framework for the in vitro and in vivo characterization of this compound and other novel CB1 receptor modulators. Further research is warranted to fully elucidate its selectivity profile, downstream signaling effects, and pharmacokinetic properties to maximize its utility in advancing our understanding of the endocannabinoid system.

References

Foundational research on benzodioxole-based CB1 inverse agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning benzodioxole-based inverse agonists targeting the Cannabinoid Receptor 1 (CB1). It covers the core mechanism of action, key quantitative data from structure-activity relationship (SAR) studies, and detailed protocols for essential biochemical assays.

Introduction: The CB1 Receptor and the Benzodioxole Scaffold

The endocannabinoid system, a crucial neuromodulatory system, regulates a wide array of physiological processes, including appetite, pain, and mood.[1] The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a key component of this system, primarily expressed in the central nervous system.[1][2] While CB1 receptor agonists are known to increase appetite, inverse agonists have been developed to produce the opposite effect, offering significant therapeutic potential for treating obesity and related metabolic disorders.[1][3]

However, first-generation CB1 inverse agonists, such as rimonabant, were withdrawn from the market due to adverse psychiatric side effects, including anxiety and depression.[4] This has driven the search for novel chemical scaffolds with improved safety profiles. The benzodioxole series represents a novel class of CB1 inverse agonists, identified through fragment-based de novo design, which has yielded promising lead compounds with potent in vivo activity.[5]

Mechanism of Action and Signaling Pathway

The CB1 receptor is constitutively active, meaning it can signal without being bound by an agonist. It is coupled to inhibitory G-proteins (Gi/o). Agonist binding activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6]

CB1 inverse agonists bind to the receptor and stabilize it in an inactive conformation.[1][7] This action not only blocks agonists from binding but also reduces the receptor's basal, ligand-independent activity.[8] The primary downstream effect of this stabilization is the opposite of agonist action: a functional increase in basal cAMP production.[2][6]

CB1_Signaling CB1 Receptor Signaling Pathway for Inverse Agonists cluster_membrane Cell Membrane cluster_outside cluster_inside CB1_Inactive CB1 Receptor (Inactive State) G_Protein Gi/o Protein CB1_Inactive->G_Protein Reduces Basal Activity CB1_Active CB1 Receptor (Active State) CB1_Active->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP (Second Messenger) AC->cAMP Agonist Agonist Agonist->CB1_Active Binds & Activates Inverse_Agonist Benzodioxole Inverse Agonist Inverse_Agonist->CB1_Inactive Binds & Stabilizes ATP->cAMP Conversion Downstream Downstream Cellular Response (e.g., Reduced Lipogenesis) cAMP->Downstream Regulates

Caption: CB1 receptor signaling cascade for agonists vs. inverse agonists.

Drug Discovery and Characterization Workflow

The identification of potent benzodioxole-based CB1 inverse agonists followed a structured drug discovery pipeline. This process begins with computational design and progresses through chemical synthesis, comprehensive in vitro screening, and finally, in vivo evaluation to confirm therapeutic effects.

Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_synthesis Chemistry cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start Fragment-Based De Novo Design (e.g., TOPAS) hit Hit Identification start->hit synth Chemical Synthesis & Refinement hit->synth binding CB1 Binding Assay (Affinity - Ki) synth->binding sar Lead Optimization (SAR) binding->sar functional Functional Assay (Inverse Agonism - cAMP) functional->sar pk Pharmacokinetics sar->pk pd Pharmacodynamics (e.g., Hypothermia Reversal) pk->pd efficacy Efficacy Models (e.g., Diet-Induced Obesity) pd->efficacy

Caption: Workflow for the discovery of benzodioxole CB1 inverse agonists.

Quantitative Data Summary

Structure-activity relationship (SAR) studies of the benzodioxole series led to the identification of (+)-[(R)-2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-benzo[5][9]dioxol-5-yl]-morpholin-4-yl-methanone, designated as (R)-14g .[5] This compound emerged as a lead candidate due to its high potency and in vivo activity. The table below summarizes key biochemical data for this compound and a related analogue.

CompoundCB1 Binding Affinity (Ki, nM)CB2 Binding Affinity (Ki, nM)CB1 Functional Activity (IC50, nM) [GTPγS]
(R)-14g 2.4>10,00011
(S)-14g 10>10,000110

Data sourced from Lange et al., 2008.[5]

The data demonstrates that the (R)-enantiomer, (R)-14g, possesses significantly higher binding affinity for the CB1 receptor compared to its (S)-enantiomer, highlighting the stereoselectivity of the interaction.[5] Both compounds show high selectivity for CB1 over CB2 receptors.

Key Experimental Protocols

Characterizing benzodioxole derivatives requires robust and standardized assays to determine binding affinity and functional activity. The following are detailed protocols for two fundamental experiments.

This assay quantifies the affinity of a test compound for the CB1 receptor by measuring its ability to compete with a known radiolabeled ligand.

A. Materials & Reagents

  • Membrane Preparation: Homogenized membranes from cells expressing the CB1 receptor (e.g., HEK-293 or CHO-K1 cells) or from brain tissue.

  • Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).

  • Test Compound: Benzodioxole derivative at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM CP55,940).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration System: 96-well harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

B. Protocol Steps

  • Membrane Preparation: Thaw frozen membrane aliquots and resuspend them in ice-cold binding buffer. Determine protein concentration using a standard assay (e.g., BCA). Dilute membranes to a final concentration of 5-20 µg of protein per well.

  • Assay Plate Setup: In a 96-well plate, add the following components to a final volume of 200-250 µL:

    • Total Binding Wells: Binding buffer, [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and membrane suspension.

    • Non-specific Binding Wells: Binding buffer, [³H]-CP55,940, a high concentration of unlabeled ligand, and membrane suspension.

    • Competition Wells: Binding buffer, [³H]-CP55,940, varying concentrations of the benzodioxole test compound, and membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes and any bound radioligand.

  • Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This cell-based functional assay measures the ability of an inverse agonist to increase intracellular cAMP levels, confirming its mechanism of action.

A. Materials & Reagents

  • Cell Line: A cell line stably expressing the CB1 receptor (e.g., CHO-K1 or HEK-293).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Test Compound: Benzodioxole derivative at various concentrations.

  • Positive Control (for Gi pathway): Forskolin (B1673556), an adenylyl cyclase activator, is used to establish a cAMP window for measuring inhibition by agonists. For inverse agonists, the compound is tested against the basal (unstimulated) cAMP level.

  • cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

B. Protocol Steps

  • Cell Culture: Plate the CB1-expressing cells in 96- or 384-well plates and grow them to the desired confluency (typically 80-90%).

  • Cell Stimulation:

    • Remove the culture medium and wash the cells once with stimulation buffer.

    • Add stimulation buffer containing varying concentrations of the benzodioxole test compound to the wells. Include wells for basal (buffer only) and control responses.

    • For Gi-coupled receptors, a pre-stimulation with forskolin is typically required to measure agonist-induced decreases in cAMP. However, to measure inverse agonism, the key is to observe an increase over the basal cAMP level in the absence of forskolin.[9]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Add the lysis buffer provided in the cAMP detection kit to each well to stop the reaction and release the intracellular cAMP.

  • cAMP Detection: Perform the detection steps according to the manufacturer's protocol for the chosen cAMP kit. This typically involves adding detection reagents that generate a measurable signal (e.g., fluorescence, luminescence) that is proportional or inversely proportional to the amount of cAMP present.

  • Measurement: Read the plate using a plate reader compatible with the detection kit's signal output.

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the benzodioxole test compound.

    • Determine the EC50 value (the concentration that produces 50% of the maximal increase in cAMP) and the maximum effect (Emax) from the resulting dose-response curve.

In Vivo Activity

Lead benzodioxole compounds have demonstrated significant in vivo activity. Key pharmacodynamic effects include the reversal of hypothermia induced by a CB1 agonist (e.g., CP-55940) in mice.[5] Furthermore, in efficacy models, compounds like (R)-14g have been shown to reduce body-weight gain and fat mass in diet-induced obese rats, confirming their therapeutic potential for treating obesity.[5]

References

Preliminary Studies on the Therapeutic Potential of TC-C 14G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-C 14G, chemically identified as [2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-4-morpholinyl-methanone, is a potent and high-affinity inverse agonist of the Cannabinoid-1 (CB1) receptor.[1][2] Preclinical data indicate its potential as a therapeutic agent, particularly in the context of metabolic disorders such as obesity. This document provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, key quantitative metrics, and the experimental frameworks used for its initial characterization. While this guide aims to be thorough, it is important to note that detailed experimental protocols are based on standardized methodologies, as the full text of the primary research publication was not accessible.

Introduction

The endocannabinoid system, and specifically the CB1 receptor, is a critical regulator of numerous physiological processes, including appetite, energy metabolism, and mood. The CB1 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the central nervous system and various peripheral tissues.[3] Its overactivation has been linked to several pathological conditions, making it a significant target for drug development. This compound has emerged as a selective inverse agonist for this receptor, suggesting a therapeutic utility in conditions characterized by CB1 receptor hyperactivity.[1][2]

Mechanism of Action

This compound functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and reduces its basal, constitutive activity. The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by endogenous cannabinoids (e.g., anandamide), it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an inverse agonist, this compound is expected to increase cAMP levels by suppressing the receptor's intrinsic activity.

cluster_membrane Cell Membrane CB1R CB1 Receptor Gi Gi/o Protein CB1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased Basal Activity) AC->cAMP Converts Gi->AC Inhibits TCC14G This compound (Inverse Agonist) TCC14G->CB1R Binds and Deactivates ATP ATP ATP->AC

Figure 1: Simplified signaling pathway of this compound at the CB1 receptor.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded key quantitative metrics that establish its potency and efficacy. These findings are summarized in the tables below.

Table 1: In Vitro Activity of this compound

ParameterValueDescription
Ki 4 nMDissociation constant, indicating high binding affinity for the human CB1 receptor.[1][2]
EC50 11 nMHalf maximal effective concentration in a functional cAMP assay, demonstrating potent inverse agonist activity.[2]

Table 2: In Vivo Activity of this compound

ParameterValueAssaySpecies
ID50 5 mg/kgDose required to induce a half-maximal response in a hypothermia assay, a common in vivo screen for CB1 receptor ligands.[2]Not Specified

Therapeutic Potential

The primary therapeutic indication for this compound, as suggested by the initial research, is the treatment of obesity .[2] This is consistent with the known role of the CB1 receptor in regulating appetite and energy balance. Additionally, patent literature includes this compound in broader therapeutic claims, although specific preclinical data for these indications are not available:

  • Modulation of Anti-Cancer Immune Response [4]

  • Treatment of Inflammatory and Autoimmune Diseases [5]

  • Treatment of Alcohol Use Disorder [6]

These wider applications remain speculative without further dedicated studies.

Experimental Protocols

Detailed, step-by-step protocols for the experiments involving this compound are not publicly available. However, based on the reported assays, the following sections describe the standard methodologies likely employed.

CB1 Receptor Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor. A radiolabeled ligand with known affinity for the CB1 receptor (e.g., [3H]CP-55940) is incubated with a preparation of cells or membranes expressing the human CB1 receptor (e.g., HEK293 cells). The assay is run with and without this compound at various concentrations. The ability of this compound to displace the radioligand is measured, and from this competition curve, the Ki value is calculated.

cAMP Functional Assay (for EC50 Determination)

This assay determines the functional activity of the compound as an inverse agonist. Cells expressing the CB1 receptor are treated with this compound. Since the CB1 receptor tonically inhibits adenylyl cyclase, an inverse agonist will cause an increase in cAMP levels. The concentration of cAMP is measured (e.g., via HTRF or ELISA), and the EC50 value is the concentration of this compound that produces 50% of the maximal increase in cAMP.

In Vivo Hypothermia Assay (for ID50 Determination)

CB1 receptor agonists are known to induce hypothermia in rodents. Conversely, inverse agonists can block this effect or induce hyperthermia. In this assay, a baseline body temperature is recorded for the test animals. The animals are then administered various doses of this compound, and their body temperature is monitored over time. The ID50 is the dose that produces the half-maximal temperature change.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation a1 Cell Line Expressing hCB1 Receptor (e.g., HEK293) b1 Radioligand Binding Assay ([3H]CP-55940 Displacement) a1->b1 b2 cAMP Functional Assay a1->b2 c1 Determine Ki (Binding Affinity) b1->c1 c2 Determine EC50 (Functional Potency) b2->c2 f1 Determine ID50 (In Vivo Efficacy) c1->f1 Informs c2->f1 Informs d1 Rodent Model e1 Hypothermia Assay (Body Temperature Measurement) d1->e1 e1->f1

Figure 2: Logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a well-characterized, potent, and high-affinity CB1 receptor inverse agonist with demonstrated in vitro and in vivo activity. The preliminary data strongly support its potential for development as a therapeutic for obesity. Further studies are warranted to explore its pharmacokinetic profile, metabolic stability, and safety. Additionally, the speculative therapeutic applications in oncology and immunology, while intriguing, require substantial validation through dedicated preclinical research. The detailed characterization of its mechanism and effects will be crucial for its potential translation into clinical settings.

References

Understanding the Structure-Activity Relationship of TC-C 14G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings and Limitations

A comprehensive search for "TC-C 14G" did not yield specific information on a molecule with this designation. The search results primarily provided general information on the class of tripartite Toxin complexes (Tc toxins), their mechanism of action, and structure-activity relationship (SAR) studies of other unrelated compounds.

This lack of specific data on "this compound" prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and specific visualizations of signaling pathways and experimental workflows for this particular compound, cannot be fulfilled without foundational information.

General Insights into Tc Toxins

While a detailed analysis of this compound is not possible, the search did provide insights into the broader family of Tc toxins, which may be relevant if "this compound" is a component or analog of these toxins.

Tc toxins are complex bacterial protein toxins composed of three subunits: TcA, TcB, and TcC.[1][2] The TcA component is responsible for binding to host cell receptors and forming a channel through the membrane.[1][2][3] The TcB and TcC subunits form a cocoon-like structure that encapsulates the toxic enzyme component.[2]

The mechanism of action involves several key steps:

  • Receptor Binding: TcA binds to specific receptors on the host cell surface. Recent studies have identified heparins/heparan sulfates and Lewis antigens as potential receptors for different TcAs.[2]

  • Pore Formation: Upon binding, and often triggered by a pH shift in the endosome, the TcA subunit undergoes a conformational change, inserting a channel into the host cell membrane.[1][3]

  • Translocation: The TcB/TcC complex, carrying the toxic component, docks with the TcA channel, leading to the translocation of the toxic enzyme into the host cell cytoplasm.[1][3]

The structure-activity relationships of Tc toxins are being investigated, with a focus on understanding the specificity of TcA receptor binding and the mechanism of channel formation and toxin translocation.[1][2] This knowledge is crucial for the potential development of these toxins as biopesticides or for understanding their role in pathogenesis.[3]

Due to the absence of specific information on a compound designated "this compound" in the public domain, this report cannot provide the detailed technical guide as originally requested. The provided information on Tc toxins offers a general background that may be relevant to the user's area of interest. Further investigation into the correct nomenclature or internal designation of the compound of interest is recommended to enable a more targeted and informative analysis.

References

Unveiling the Neuronal Impact of TC-C 14G: A Technical Guide on its Core Effects on Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-C 14G, a potent and high-affinity inverse agonist of the Cannabinoid-1 (CB1) receptor, presents a significant tool for probing the intricacies of neuronal signaling. This technical guide provides a comprehensive overview of the known molecular interactions and the putative effects of this compound on critical neuronal signaling cascades. While direct, in-depth studies on the downstream signaling of this specific compound are limited, its well-defined action as a CB1 receptor inverse agonist allows for a detailed, evidence-based extrapolation of its likely impact on neuronal function. This document summarizes the core pharmacology of this compound, outlines the canonical signaling pathways modulated by the CB1 receptor, and presents detailed experimental protocols relevant to its characterization. The included visualizations of signaling pathways and experimental workflows offer a clear framework for understanding the potential molecular mechanisms of this compound in a research and drug development context.

Introduction to this compound

This compound, also referred to as "Compound 14g" in initial reports, is a synthetic, small-molecule ligand that acts as a potent and selective inverse agonist at the human Cannabinoid-1 (CB1) receptor. Its chemical name is [2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-4-morpholinyl-methanone, and its CAS number is 656804-72-7. The primary characterization of this compound has established its high binding affinity and functional potency at the CB1 receptor, which is predominantly expressed in the central nervous system and plays a crucial role in modulating neurotransmission.

Quantitative Pharmacological Data

The foundational data for this compound's activity at the human CB1 receptor is summarized below. These values were determined in studies assessing the compound's ability to bind to the receptor and to inhibit its basal, agonist-independent activity.

ParameterValueDescriptionSource
Ki (hCB1) 4 nMInhibitory constant, a measure of binding affinity to the human CB1 receptor.[Alig L, et al., 2008]
EC50 (hCB1) 11 nMHalf-maximal effective concentration for inverse agonist activity at the human CB1 receptor, typically measured via cAMP accumulation assays.[Alig L, et al., 2008]

Postulated Effects on Neuronal Signaling Pathways

As a CB1 receptor inverse agonist, this compound is expected to modulate intracellular signaling pathways that are constitutively regulated by the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Through this coupling, the CB1 receptor influences several downstream effectors. The expected effects of this compound are to counteract the basal activity of the CB1 receptor, leading to the following changes:

Cyclic AMP (cAMP) Pathway

The canonical signaling pathway for the CB1 receptor involves the inhibition of adenylyl cyclase, leading to decreased intracellular levels of the second messenger cyclic AMP (cAMP). As an inverse agonist, this compound would be expected to increase the basal activity of adenylyl cyclase, resulting in an elevation of intracellular cAMP levels. This, in turn, can lead to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Figure 1: Postulated effect of this compound on the cAMP pathway.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The CB1 receptor has been shown to modulate the MAPK/ERK signaling cascade, which is crucial for neuronal plasticity, survival, and differentiation. The exact nature of this modulation can be complex and cell-type specific. However, CB1 receptor activation is often linked to the activation of the ERK pathway. As an inverse agonist, this compound would be predicted to decrease the basal level of ERK phosphorylation (p-ERK), thereby inhibiting this pathway.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TC-C_14G This compound CB1R CB1 Receptor TC-C_14G->CB1R Inactivates Gi_o Gβγ CB1R->Gi_o Inhibits release Ras Ras Gi_o->Ras Inhibition of activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activate

Figure 2: Predicted inhibitory effect of this compound on the MAPK/ERK pathway.

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. CB1 receptor activation has been linked to the activation of this pathway, promoting neuronal survival. Consequently, this compound, as an inverse agonist, is expected to decrease the basal activity of the PI3K/Akt pathway. This would lead to reduced phosphorylation of Akt and its downstream targets, potentially impacting cell survival and other metabolic processes.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TC-C_14G This compound CB1R CB1 Receptor TC-C_14G->CB1R Inactivates Gi_o Gβγ CB1R->Gi_o Inhibits release PI3K PI3K Gi_o->PI3K Inhibition of activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits and activates Downstream_Targets Downstream Targets Akt->Downstream_Targets Phosphorylates

Figure 3: Hypothetical inhibitory effect of this compound on the PI3K/Akt pathway.

Detailed Experimental Protocols

The following is a representative protocol for a cAMP accumulation assay, a standard method used to characterize the inverse agonist activity of compounds like this compound at the CB1 receptor.

cAMP Accumulation Assay

Objective: To determine the effect of this compound on intracellular cAMP levels in cells expressing the human CB1 receptor.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor (hCB1-HEK293).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

  • Assay buffer: DMEM containing 0.1% Bovine Serum Albumin (BSA) and 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Forskolin (B1673556) (an adenylyl cyclase activator, used as a positive control).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

  • 96-well or 384-well white opaque microplates.

Procedure:

  • Cell Culture: Culture hCB1-HEK293 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed the cells into the microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin in assay buffer.

  • Assay: a. Remove the culture medium from the wells. b. Add the various concentrations of this compound or control buffer to the wells. c. Incubate for 30 minutes at 37°C. d. (Optional) For antagonist mode testing, add a known CB1 agonist at this step. e. Add forskolin to all wells (except for the basal control) to stimulate cAMP production. f. Incubate for a further 30 minutes at 37°C.

  • cAMP Detection: a. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit. b. Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for LANCE kits).

  • Data Analysis: a. Plot the cAMP levels against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Start Start Cell_Culture Culture hCB1-HEK293 cells Start->Cell_Culture Cell_Plating Plate cells in microplates Cell_Culture->Cell_Plating Compound_Prep Prepare this compound dilutions Cell_Plating->Compound_Prep Assay_Start Remove medium, add compound Compound_Prep->Assay_Start Incubation1 Incubate 30 min at 37°C Assay_Start->Incubation1 Forskolin_Add Add forskolin Incubation1->Forskolin_Add Incubation2 Incubate 30 min at 37°C Forskolin_Add->Incubation2 cAMP_Detection Lyse cells and measure cAMP Incubation2->cAMP_Detection Data_Analysis Plot data and determine EC50 cAMP_Detection->Data_Analysis End End Data_Analysis->End

Figure 4: Experimental workflow for a cAMP accumulation assay.

Conclusion and Future Directions

This compound is a valuable pharmacological tool due to its high potency and affinity as a CB1 receptor inverse agonist. While its direct effects on downstream neuronal signaling pathways beyond cAMP modulation have not been extensively reported, its mechanism of action provides a strong basis for predicting its influence on cascades such as the MAPK/ERK and PI3K/Akt pathways. The lack of specific studies on the broader signaling profile of this compound represents a significant knowledge gap. Future research should focus on elucidating these downstream effects in various neuronal populations to fully understand its potential as a modulator of neuronal function and for the development of novel therapeutics. Such studies would involve techniques like Western blotting for phosphorylated proteins (e.g., p-ERK, p-Akt), kinase activity assays, and gene expression analysis.

Exploratory Studies of a Novel Compound in Metabolic Disorder Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data or studies on a compound designated "TC-C 14G" for the treatment of metabolic disorders. The following guide is a representative template designed to meet the structural and content requirements of the user's request. All data, experimental protocols, and pathways are illustrative examples based on common research practices in the field of metabolic disease.

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. The intricate interplay of genetic predisposition and environmental factors disrupts normal metabolic homeostasis, leading to insulin (B600854) resistance, dyslipidemia, and chronic inflammation. This guide provides a comprehensive overview of the preclinical exploratory studies of a hypothetical compound, this compound, in various metabolic disorder models. The objective is to delineate its potential mechanism of action and therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound on Glucose Uptake in L6 Myotubes

Concentration (nM)Glucose Uptake (pmol/min/mg protein)% Increase vs. Control
0 (Control)15.2 ± 1.80%
120.5 ± 2.134.9%
1035.8 ± 3.5135.5%
10052.1 ± 4.9242.8%
100055.3 ± 5.2263.8%

Table 2: Effects of this compound on Metabolic Parameters in a Diet-Induced Obese (DIO) Mouse Model

Treatment GroupBody Weight (g)Fasting Glucose (mg/dL)Fasting Insulin (ng/mL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)
Lean Control25.4 ± 1.585.2 ± 5.10.5 ± 0.180.7 ± 7.265.4 ± 6.8
DIO Control45.8 ± 3.2155.6 ± 10.32.8 ± 0.4150.2 ± 12.5130.9 ± 11.2
DIO + this compound (10 mg/kg)38.2 ± 2.8120.4 ± 8.91.5 ± 0.3110.6 ± 9.890.1 ± 8.5
DIO + this compound (30 mg/kg)32.5 ± 2.5105.1 ± 7.61.0 ± 0.295.3 ± 8.175.6 ± 7.1

Experimental Protocols

In Vitro Glucose Uptake Assay
  • Cell Culture: L6 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 5-7 days.

  • Treatment: Differentiated L6 myotubes are serum-starved for 4 hours in DMEM. Subsequently, cells are treated with varying concentrations of this compound (1 nM to 1 µM) or vehicle control for 18 hours.

  • Glucose Uptake Measurement: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer and incubated with KRH buffer containing 0.1% BSA for 30 minutes. Insulin (100 nM) is added as a positive control. Glucose uptake is initiated by adding 10 µM 2-deoxy-D-[³H]glucose for 10 minutes.

  • Data Analysis: The reaction is stopped by washing with ice-cold KRH buffer. Cells are lysed with 0.1 N NaOH, and radioactivity is measured by liquid scintillation counting. Protein concentration is determined using a BCA assay to normalize the data.

Diet-Induced Obese (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice, aged 6-8 weeks, are fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

  • Compound Administration: DIO mice are randomly assigned to treatment groups: vehicle control, this compound (10 mg/kg), or this compound (30 mg/kg). The compound is administered daily via oral gavage for 8 weeks.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Measured weekly.

    • Fasting Blood Glucose and Insulin: Blood is collected from the tail vein after a 6-hour fast at baseline and every 2 weeks. Glucose is measured using a glucometer, and insulin is measured by ELISA.

    • Lipid Profile: At the end of the study, terminal blood is collected via cardiac puncture for the analysis of total cholesterol and triglycerides using commercially available kits.

  • Statistical Analysis: Data are presented as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test for multiple comparisons.

Visualizations

Signaling Pathways and Workflows

insulin_signaling_pathway cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates GLUT4_Vesicle GLUT4 Vesicle GLUT4_Transporter GLUT4 GLUT4_Vesicle->GLUT4_Transporter Translocates to Membrane Glucose_Uptake Glucose Uptake GLUT4_Transporter->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Akt->GLUT4_Vesicle Promotes Translocation AS160 AS160 Akt->AS160 Inhibits AS160->GLUT4_Vesicle Glucose Glucose Glucose->GLUT4_Transporter Enters Cell

Caption: Insulin signaling pathway leading to glucose uptake in muscle and adipose tissues.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture L6 Myotube Culture & Differentiation Treatment_IV This compound Treatment Cell_Culture->Treatment_IV Glucose_Uptake_Assay ³H-Deoxyglucose Uptake Assay Treatment_IV->Glucose_Uptake_Assay Data_Analysis_IV Data Analysis Glucose_Uptake_Assay->Data_Analysis_IV DIO_Model Diet-Induced Obese Mouse Model Generation Treatment_IVV Daily Oral Gavage (8 weeks) DIO_Model->Treatment_IVV Metabolic_Monitoring Monitor Body Weight, Glucose, Insulin Treatment_IVV->Metabolic_Monitoring Terminal_Analysis Terminal Blood & Tissue Collection and Analysis Metabolic_Monitoring->Terminal_Analysis

Caption: Experimental workflow for the preclinical evaluation of this compound.

Methodological & Application

Application Notes and Protocols for TC-C 14G (Hypothetical Compound)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TC-C 14G is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. By inhibiting mTOR, this compound blocks the phosphorylation of downstream effectors such as p70S6K and 4E-BP1, leading to the suppression of protein synthesis and cell cycle arrest. Furthermore, inhibition of the PI3K/Akt/mTOR pathway by this compound promotes apoptosis in cancer cells.

TC-C_14G_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad mTORC2 mTORC2 mTORC2->Akt Full Activation p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 TCC14G This compound TCC14G->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Apoptosis Apoptosis Akt_down Akt (downstream) Bad->Apoptosis

Diagram 1: Proposed signaling pathway of this compound.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound
Cell LineCancer TypeIC50 (nM) after 72h
MCF-7Breast Cancer85
A549Lung Cancer150
U87 MGGlioblastoma110
PC-3Prostate Cancer220
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h)
TreatmentConcentration (nM)% Apoptotic Cells (Annexin V+)
Vehicle Control05.2 ± 0.8
This compound5015.7 ± 1.5
This compound10035.4 ± 2.1
This compound20062.1 ± 3.5
Table 3: Inhibition of mTOR Signaling by this compound in MCF-7 Cells (4h)
TreatmentConcentration (nM)Relative p-p70S6K (T389) LevelRelative p-4E-BP1 (T37/46) Level
Vehicle Control01.001.00
This compound500.620.55
This compound1000.250.18
This compound2000.080.05

Experimental Protocols

Experimental_Workflow start Start: Cancer Cell Culture cell_viability 1. Cell Viability Assay (MTT) start->cell_viability apoptosis 2. Apoptosis Assay (Annexin V Staining) start->apoptosis western_blot 3. Western Blot Analysis start->western_blot data_analysis Data Analysis cell_viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End: Characterization of this compound data_analysis->end

Diagram 2: General experimental workflow for this compound.
Protocol 1: Cell Viability Assay (MTT)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key mTOR pathway proteins.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Seed and treat cells as described above (typically for 4 hours). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., Actin) to ensure equal loading.

Application Notes: Characterization of TC-C 14G in a cAMP Functional Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclic AMP (cAMP) is a critical second messenger that plays a pivotal role in cellular signaling cascades initiated by the activation of G-protein coupled receptors (GPCRs). GPCRs that couple to the stimulatory G-protein (Gs) activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, GPCRs that couple to the inhibitory G-protein (Gi) suppress adenylyl cyclase activity, resulting in a decrease in cAMP. Consequently, measuring intracellular cAMP levels provides a robust and widely used method for assessing the activity of compounds that modulate GPCRs.

These application notes provide a comprehensive guide for utilizing TC-C 14G in a cAMP functional assay to determine its pharmacological profile. The protocols outlined below are designed for characterizing this compound as either a potential agonist or antagonist for both Gs- and Gi-coupled GPCRs.

Signaling Pathways

The modulation of intracellular cAMP levels by GPCRs is a fundamental signaling mechanism. The following diagrams illustrate the canonical Gs and Gi signaling pathways.

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR_Gs Gs-coupled GPCR G_alpha_s Gαs GPCR_Gs->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Phosphorylates Targets TC_C_14G_Agonist This compound (Agonist) TC_C_14G_Agonist->GPCR_Gs Binds & Activates

Caption: Gs-coupled GPCR signaling pathway.

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR_Gi Gi-coupled GPCR G_alpha_i Gαi GPCR_Gi->G_alpha_i Activates AC_i Adenylyl Cyclase G_alpha_i->AC_i Inhibits G_beta_gamma_i Gβγ cAMP_i cAMP AC_i->cAMP_i Conversion Blocked ATP_i ATP PKA_i Protein Kinase A (PKA) cAMP_i->PKA_i Activation Reduced Cellular_Response_Gi Cellular Response PKA_i->Cellular_Response_Gi Phosphorylation Reduced TC_C_14G_Agonist_i This compound (Agonist) TC_C_14G_Agonist_i->GPCR_Gi Binds & Activates Forskolin Forskolin Forskolin->AC_i Stimulates

Caption: Gi-coupled GPCR signaling pathway.

Experimental Protocols

The following protocols outline the steps for determining the effect of this compound on cAMP levels for both Gs- and Gi-coupled receptors. These protocols are based on a homogeneous time-resolved fluorescence (HTRF) assay format, a common method for quantifying cAMP.

General Experimental Workflow

Experimental_Workflow A Cell Culture & Plating C Cell Stimulation A->C B Compound Preparation (this compound & Controls) B->C D Cell Lysis & Reagent Addition (d2-cAMP & Anti-cAMP Cryptate) C->D E Incubation D->E F HTRF Signal Detection E->F G Data Analysis F->G

Application Note and Protocol: Cell-Based Assay Design for Characterizing the CB1 Receptor Inverse Agonist TC-C 14G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-C 14G is a potent and high-affinity inverse agonist for the Cannabinoid-1 (CB1) receptor.[1][2][3] Unlike neutral antagonists that block agonist binding, inverse agonists inhibit the constitutive, baseline activity of a receptor. The CB1 receptor, a G-protein coupled receptor (GPCR), exhibits significant constitutive activity, making it an important target for therapeutic intervention in various disorders. Cell-based assays are crucial for characterizing the pharmacological properties of compounds like this compound, providing quantitative data on their potency and efficacy in a physiologically relevant context.

This document provides a detailed protocol for a cell-based assay to determine the inverse agonist activity of this compound on the human CB1 receptor by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

CB1 Receptor Signaling Pathway and the Mechanism of Inverse Agonism

The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o. In its constitutively active state, the CB1 receptor tonically inhibits adenylyl cyclase, leading to a suppressed basal level of intracellular cAMP. An inverse agonist, such as this compound, binds to the CB1 receptor and stabilizes it in an inactive conformation. This stabilization prevents the receptor from coupling to Gi/o, thereby releasing the inhibition of adenylyl cyclase and resulting in an increase in intracellular cAMP levels.

CB1_Signaling cluster_constitutive Constitutive Activity (Basal State) cluster_inverse_agonist With this compound (Inverse Agonist) CB1_active CB1 Receptor (Active Conformation) Gi_alpha_beta_gamma Gi/o Protein CB1_active->Gi_alpha_beta_gamma Coupling AC_inhibited Adenylyl Cyclase (Inhibited) Gi_alpha_beta_gamma->AC_inhibited Inhibition ATP_low_cAMP ATP AC_inhibited->ATP_low_cAMP cAMP_low cAMP (Low) ATP_low_cAMP->cAMP_low TC_C_14G This compound CB1_inactive CB1 Receptor (Inactive Conformation) TC_C_14G->CB1_inactive Binding & Stabilization Gi_alpha_beta_gamma_i Gi/o Protein (Inactive) CB1_inactive->Gi_alpha_beta_gamma_i No Coupling AC_active Adenylyl Cyclase (Active) ATP_high_cAMP ATP AC_active->ATP_high_cAMP Conversion cAMP_high cAMP (High) ATP_high_cAMP->cAMP_high

Figure 1: CB1 Receptor Signaling and Inverse Agonism

Principle of the cAMP Assay

This assay utilizes a cell line stably expressing the human CB1 receptor. The inverse agonist activity of this compound is quantified by measuring the increase in intracellular cAMP levels. A common method for this is a competitive immunoassay using a luminescent or fluorescent reporter. In this format, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. A decrease in the signal from the labeled conjugate indicates an increase in cellular cAMP.

Experimental Protocol

Materials and Reagents
  • Cells: HEK293 or CHO cell line stably expressing the human CB1 receptor (e.g., from a commercial vendor).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Forskolin: (Optional, for use as a positive control for adenylyl cyclase activation) Stock solution in DMSO.

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, luminescence, or fluorescence-based).

  • 384-well white, solid-bottom assay plates.

  • Multichannel pipettes and a plate reader compatible with the chosen cAMP assay kit.

Experimental Workflow

Workflow A 1. Cell Seeding (HEK293-hCB1 cells) in 384-well plate B 2. Incubation (24 hours, 37°C, 5% CO2) A->B D 4. Cell Treatment (Add compound dilutions to cells) B->D C 3. Compound Preparation (Serial dilution of this compound) C->D E 5. Incubation (30 minutes, 37°C) D->E F 6. cAMP Detection (Add assay kit reagents) E->F G 7. Signal Measurement (Read plate on a plate reader) F->G H 8. Data Analysis (Calculate EC50) G->H

Figure 2: Experimental Workflow Diagram
Step-by-Step Procedure

  • Cell Seeding:

    • Culture HEK293-hCB1 cells according to standard protocols.

    • On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

    • Seed the cells into a 384-well white, solid-bottom plate at a density of 5,000-10,000 cells per well in 20 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 µM down to 1 pM in 10-point, 1:3 or 1:10 dilutions.

    • Include a vehicle control (DMSO in assay buffer) and a positive control (e.g., forskolin, if desired).

  • Cell Treatment:

    • Carefully remove the culture medium from the cell plate.

    • Add 20 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Follow the instructions provided with your chosen commercial cAMP assay kit. This typically involves the sequential addition of lysis buffer and detection reagents.

    • Incubate the plate for the time specified in the kit protocol (usually 1 hour at room temperature).

  • Signal Measurement:

    • Read the plate using a plate reader with the appropriate settings for your assay (e.g., luminescence or fluorescence).

Data Analysis
  • Normalize the raw data to the vehicle control (0% effect) and a maximal stimulation control (100% effect, if applicable).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Data Presentation

The following table presents example data for the characterization of this compound in a cAMP assay.

CompoundAssay TypeCell LineParameterValue
This compound cAMP Accumulation HEK293-hCB1 EC50 11 nM [2]
This compoundRadioligand BindingHEK293-hCB1Ki4 nM[2]
CP-55,940 (Agonist)cAMP InhibitionHEK293-hCB1IC505 nM
Rimonabant (Antagonist/Weak Inverse Agonist)cAMP AccumulationHEK293-hCB1EC5025 nM

Troubleshooting

IssuePossible CauseSuggested Solution
High well-to-well variability Inconsistent cell seeding, pipetting errors.Ensure proper cell mixing before seeding. Use calibrated multichannel pipettes.
Low signal-to-background ratio Low CB1 receptor expression, inactive cells.Confirm receptor expression via a different method (e.g., Western blot). Ensure cells are healthy and not over-confluent.
No response to this compound Compound degradation, incorrect concentration.Prepare fresh compound dilutions. Verify the concentration of the stock solution.

Conclusion

The described cell-based cAMP assay provides a robust and quantitative method for characterizing the inverse agonist activity of this compound on the CB1 receptor. This protocol can be adapted to screen for and characterize other potential CB1 receptor modulators, making it a valuable tool in drug discovery and development.

References

Application Notes and Protocols for Receptor Binding Assay of TC-C 14G and the Cannabinoid Receptor 1 (CB1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a pivotal component of the endocannabinoid system, predominantly expressed in the central nervous system. Its involvement in a myriad of physiological processes, including appetite, pain perception, and mood, establishes it as a significant target for therapeutic drug development. TC-C 14G (also referred to as Compound 14g in select literature) has been identified as a potent CB1 receptor inverse agonist.[1][2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. This document provides a comprehensive guide to performing a receptor binding assay for this compound with the human CB1 receptor, detailing the necessary protocols, data analysis, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the reported binding affinity and functional potency of this compound for the human CB1 receptor (HCB1R). This data is essential for designing and interpreting binding assays.

CompoundTarget ReceptorKi (nM)EC50 (nM)Assay TypeReference
This compoundHuman CB1411Radioligand Competition Binding & cAMP functional assay[1][2]

Note: The Ki value represents the binding affinity of this compound, while the EC50 value indicates its functional potency as an inverse agonist in a cAMP assay.[1][2]

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase through the Gi/o alpha subunit of its associated G-protein, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit can modulate ion channels, such as inhibiting Ca2+ channels and activating K+ channels. As an inverse agonist, this compound would be expected to constitutively inhibit this pathway, leading to an increase in cAMP levels from baseline in systems with constitutive receptor activity.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor G_Protein G-protein (Gi/o) CB1->G_Protein Agonist Binding AC Adenylyl Cyclase G_Protein->AC αi/o subunit inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits K_Channel K+ Channel G_Protein->K_Channel βγ subunit activates cAMP cAMP AC->cAMP Converts Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux Increased K+ Efflux K_Channel->K_Efflux ATP ATP ATP->AC Ligand This compound (Inverse Agonist) Ligand->CB1 Binds and Inhibits Constitutive Activity

CB1 Receptor Signaling Pathway and the Action of an Inverse Agonist.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram outlines the workflow for a typical radioligand competition binding assay to determine the binding affinity of this compound for the CB1 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare CB1 Receptor Membranes Reagent_Prep Prepare Buffers, Radioligand, and Test Compound Dilutions Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagent_Prep->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Bound Radioactivity (Scintillation Counting) Washing->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

References

Application of TC-C 14G in Obesity and Appetite Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-C 14G, also known as Compound 14g, is a potent and selective inverse agonist of the Cannabinoid-1 Receptor (CB1R). The CB1R is a key component of the endocannabinoid system, which plays a significant role in regulating appetite, energy balance, and metabolism. Antagonism or inverse agonism of the CB1R has been a therapeutic strategy for the treatment of obesity and related metabolic disorders. This compound, a benzodioxole derivative, has demonstrated efficacy in preclinical models of obesity, making it a valuable research tool for investigating the role of the CB1R in energy homeostasis and as a potential lead compound for anti-obesity drug development.[1][2]

This document provides detailed application notes and protocols for the use of this compound in obesity and appetite research, aimed at researchers, scientists, and drug development professionals.

Data Presentation

In Vitro and In Vivo Activity of this compound
ParameterSpecies/Cell LineValueAssay TypeReference
Ki Human (recombinant)4 nMCB1R Radioligand Binding Assay[1]
EC50 Human (HEK293 cells)11 nMcAMP Assay (Inverse Agonist Activity)[1][3]
ID50 Mouse (NMRI)5 mg/kgCP-55940-induced Hypothermia Assay[1]

Signaling Pathway

The primary mechanism of action of this compound is the inverse agonism of the CB1 receptor. In many tissues, the CB1R exhibits constitutive activity, meaning it is active even in the absence of an endogenous ligand. Inverse agonists like this compound not only block the receptor from being activated by agonists but also reduce its basal level of activity. The CB1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Inhibition of this pathway by this compound leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels by relieving the inhibition of adenylyl cyclase.

G_protein_signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Constitutive Activity (Inhibited by this compound) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits TCC14G This compound TCC14G->CB1R Binds and Inhibits ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects (Reduced Appetite, Increased Energy Expenditure) cAMP->Downstream Activates

Caption: this compound Signaling Pathway at the CB1 Receptor.

Experimental Protocols

In Vitro Protocol: cAMP Measurement for CB1R Inverse Agonism

This protocol is designed to determine the inverse agonist activity of this compound at the human CB1 receptor expressed in a cell line such as HEK293.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Forskolin (B1673556)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Procedure:

  • Cell Culture: Culture HEK293-hCB1R cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 384-well plates at a predetermined optimal density. Incubate overnight at 37°C in a CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay: a. Remove the culture medium from the wells and add the assay buffer. b. Add the diluted this compound to the respective wells. c. To stimulate adenylyl cyclase and establish a baseline of cAMP production for measuring inhibition, add a submaximal concentration of forskolin to all wells (except for negative controls). d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for the in vitro cAMP Assay.
In Vivo Protocol: Diet-Induced Obesity (DIO) Model in Rats

This protocol describes the evaluation of this compound's effect on body weight and fat mass in a diet-induced obesity model.[1]

Animals:

  • Male Sprague-Dawley rats

Materials:

  • High-fat diet (HFD; e.g., 45% kcal from fat)

  • Standard chow

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Animal scale

  • Body composition analyzer (e.g., DEXA or MRI)

Procedure:

  • Induction of Obesity: a. House the rats individually and provide ad libitum access to a high-fat diet for a period of several weeks (e.g., 8-12 weeks) to induce obesity. A control group should be maintained on standard chow. b. Monitor body weight regularly.

  • Treatment: a. Once the rats on the HFD have reached a significantly higher body weight compared to the control group, randomize them into treatment groups (e.g., vehicle control and this compound at various doses). b. Administer this compound or vehicle daily via oral gavage for a specified treatment period (e.g., 4 weeks).

  • Data Collection: a. Measure body weight daily. b. Measure food intake daily. c. At the beginning and end of the treatment period, measure body composition (fat mass and lean mass) using a body composition analyzer.

  • Data Analysis: a. Compare the change in body weight, cumulative food intake, and changes in fat and lean mass between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

In Vivo Protocol: CP-55940-Induced Hypothermia in Mice

This assay is used to assess the in vivo target engagement and efficacy of CB1R antagonists or inverse agonists. The CB1R agonist CP-55940 induces a characteristic drop in body temperature (hypothermia), which can be reversed by a CB1R antagonist/inverse agonist.[1]

Animals:

  • Male NMRI mice

Materials:

  • This compound

  • CP-55940 (CB1R agonist)

  • Vehicle for administration

  • Rectal thermometer for small rodents

  • Animal scale

Procedure:

  • Acclimation: Acclimate the mice to the experimental room and handling for at least one hour before the experiment.

  • Baseline Temperature: Measure the baseline rectal temperature of each mouse.

  • Treatment: a. Administer this compound or vehicle at various doses (e.g., intraperitoneally or orally). b. After a specific pretreatment time (e.g., 30-60 minutes), administer a dose of CP-55940 known to induce significant hypothermia.

  • Temperature Measurement: Measure the rectal temperature at regular intervals (e.g., every 30 minutes) for a period of 2-3 hours after CP-55940 administration.

  • Data Analysis: a. Calculate the change in body temperature from baseline for each mouse at each time point. b. Determine the maximum hypothermic effect for each treatment group. c. Plot the reversal of hypothermia against the dose of this compound to calculate the ID50 (the dose required to inhibit the CP-55940 effect by 50%).

References

Application Notes and Protocols for Studying CB1 Receptor Internalization Using TC-C 14G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for various neurological and metabolic disorders.[1][2] Ligand-induced internalization of the CB1 receptor is a critical mechanism for regulating its signaling and is implicated in the development of tolerance to cannabinoid agonists.[1] This document provides detailed application notes and protocols for utilizing TC-C 14G, a potent CB1 receptor inverse agonist, to study the internalization of the CB1 receptor.

This compound's high affinity and inverse agonist properties make it a valuable tool for investigating both agonist-induced and constitutive CB1 receptor internalization.[3][4] As an inverse agonist, this compound can be used to stabilize the inactive state of the receptor, thereby inhibiting basal receptor signaling and providing a means to dissect the mechanisms of receptor trafficking.[5][6] These protocols are designed for researchers in pharmacology, cell biology, and drug discovery to quantitatively assess CB1 receptor internalization in cell-based assays.

Data Presentation

Ligand Properties
LigandClassKi (nM) for hCB1REC50 (nM) for hCB1R
This compoundInverse Agonist411
SR141716A (Rimonabant)Inverse Agonist~2-11.5Varies with assay
CP 55,940Agonist~0.5-2~1
WIN 55,212-2Agonist~2-20~20

Data for this compound from MedchemExpress.[3][4] Data for other ligands are compiled from multiple sources.

Example Data: Inhibition of Agonist-Induced CB1R Internalization

This table presents hypothetical data demonstrating how this compound could be used to inhibit internalization induced by the potent agonist CP 55,940. Actual results may vary based on experimental conditions.

TreatmentCB1R Internalization (%)
Vehicle5 ± 2
CP 55,940 (100 nM)85 ± 5
CP 55,940 (100 nM) + this compound (1 µM)10 ± 3
This compound (1 µM)4 ± 1

Signaling Pathways and Experimental Workflows

CB1 Receptor Internalization Pathway

The following diagram illustrates the key steps in agonist-induced CB1 receptor internalization.

G Agonist-Induced CB1 Receptor Internalization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor GRK GRK CB1R->GRK Recruitment beta_Arrestin β-Arrestin CB1R->beta_Arrestin Recruitment Agonist Agonist Agonist->CB1R Binding & Activation TC_C_14G This compound (Inverse Agonist) TC_C_14G->CB1R Binding & Inactivation GRK->CB1R Phosphorylation Clathrin Clathrin beta_Arrestin->Clathrin Recruitment Endosome Endosome Clathrin->Endosome Clathrin-coated pit formation & Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Recycling to Plasma Membrane Endosome->Recycling

Caption: Agonist-induced CB1 receptor internalization pathway.

Experimental Workflow for a Fluorescence Microscopy-Based Internalization Assay

This diagram outlines the general workflow for quantifying CB1 receptor internalization using fluorescence microscopy.

G Fluorescence Microscopy Workflow for CB1R Internalization start Start: Cells expressing fluorescently-tagged CB1R plate_cells Plate cells on -coated coverslips start->plate_cells treat_cells Treat with compounds (Agonist, this compound, Vehicle) plate_cells->treat_cells incubate Incubate at 37°C for a defined time course treat_cells->incubate fix_cells Fix cells with paraformaldehyde incubate->fix_cells image_cells Acquire images using confocal microscopy fix_cells->image_cells quantify Quantify internalization (e.g., intracellular fluorescence intensity) image_cells->quantify analyze Analyze data and generate dose-response curves quantify->analyze end End: Determination of This compound effect on internalization analyze->end

Caption: Workflow for fluorescence microscopy-based CB1R internalization assay.

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of CB1 Receptor Internalization using Fluorescence Microscopy

This protocol describes the use of fluorescence microscopy to visualize and quantify the internalization of fluorescently-tagged CB1 receptors.

Materials:

  • HEK293 cells stably or transiently expressing N-terminally tagged CB1 receptor (e.g., with GFP, YFP, or a FLAG/HA tag for immunolabeling).

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin.

  • Poly-D-lysine coated glass coverslips or 96-well imaging plates.

  • This compound, a CB1 receptor agonist (e.g., CP 55,940), and vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • 4% paraformaldehyde in PBS.

  • (Optional, for immunolabeling) Primary antibody against the tag (e.g., anti-FLAG) and a fluorescently-labeled secondary antibody.

  • Mounting medium with DAPI.

  • Confocal microscope.

Procedure:

  • Cell Seeding: Seed the CB1 receptor-expressing cells onto poly-D-lysine coated coverslips in a 24-well plate or directly into a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare stock solutions of this compound and the CB1 agonist in DMSO. On the day of the experiment, dilute the compounds to their final working concentrations in serum-free medium.

  • Treatment:

    • For agonist-induced internalization: Treat cells with the CB1 agonist at a concentration known to induce robust internalization (e.g., 100 nM CP 55,940).

    • To test the inhibitory effect of this compound: Pre-incubate cells with this compound (e.g., 1 µM) for 30 minutes before adding the agonist.

    • To assess constitutive internalization: Treat cells with this compound alone.

    • Include a vehicle control group.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Fixation: After incubation, wash the cells twice with ice-cold PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Immunolabeling (if applicable): If using an epitope-tagged receptor, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, block with 5% BSA in PBS for 1 hour, and then incubate with the primary antibody followed by the fluorescently-labeled secondary antibody.

  • Imaging: Mount the coverslips onto glass slides using mounting medium with DAPI. Acquire images using a confocal microscope. Use consistent settings for all samples.

  • Quantification:

    • Qualitatively, observe the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.

    • Quantitatively, use image analysis software (e.g., ImageJ/Fiji) to measure the ratio of intracellular to total fluorescence intensity in a population of cells for each condition.

Protocol 2: High-Throughput Quantification of CB1 Receptor Internalization using a Plate Reader-Based Assay

This protocol is adapted for a higher throughput screening format to determine the potency of compounds in modulating CB1 receptor internalization.

Materials:

  • HEK293 cells stably expressing a tagged CB1 receptor.

  • 96-well or 384-well clear-bottom black imaging plates.

  • Primary antibody targeting an extracellular epitope of the CB1 receptor (e.g., anti-HA or anti-FLAG).

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Chemiluminescent HRP substrate.

  • Plate reader with luminescence detection.

Procedure:

  • Cell Seeding: Seed cells into a poly-D-lysine coated 96-well or 384-well plate and grow to confluency.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference agonist. Treat the cells as described in Protocol 1.

  • Primary Antibody Incubation: After treatment, place the plate on ice and wash with ice-cold PBS. Incubate the non-permeabilized cells with the primary antibody diluted in blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 4°C to label the surface-expressed receptors.

  • Secondary Antibody Incubation: Wash the cells three times with ice-cold PBS. Incubate with the HRP-conjugated secondary antibody for 30 minutes at 4°C.

  • Detection: Wash the cells three times with ice-cold PBS. Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of receptor remaining on the cell surface. Calculate the percentage of internalization relative to the vehicle-treated control. Plot the percentage of inhibition of agonist-induced internalization against the concentration of this compound to determine its IC50.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for utilizing the CB1 receptor inverse agonist this compound to study receptor internalization. By employing these methods, researchers can gain valuable insights into the molecular mechanisms governing CB1 receptor trafficking and signaling. These studies are essential for the development of novel therapeutics targeting the endocannabinoid system with improved efficacy and reduced side effects. The provided workflows and protocols can be adapted to specific experimental needs and available instrumentation.

References

Application Notes and Protocols for Toxin Complexes (Tc)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "TC-C 14G" did not yield specific information for a compound with this designation. The following data and protocols are based on the available scientific literature for Tripartite Toxin complexes (Tc), which are composed of TcA, TcB, and TcC subunits. It is presumed that the query refers to these toxin complexes.

Introduction

Tripartite Tc toxin complexes are significant virulence factors produced by various bacterial pathogens, including Photorhabdus, Xenorhabdus, and Yersinia species.[1] These toxins are notable for their intricate mechanism of action, which involves the perforation of host cell membranes and the subsequent translocation of toxic enzymes into the cytoplasm.[2][3] This document provides an overview of the mechanism of action of Tc toxins and a generalized protocol for their study in in vivo models.

Mechanism of Action

The action of Tc toxins is a multi-step process involving three distinct protein subunits: TcA, TcB, and TcC.

  • Receptor Binding: The process begins with the TcA subunit binding to specific receptors on the surface of the host cell. Recent studies have identified heparins/heparan sulfates and Lewis antigens as receptors for different TcA subunits.[1] This initial binding is crucial for localizing the toxin complex to the target cell.[1] The TcA subunit possesses multiple receptor-binding domains that facilitate this interaction.[2][3]

  • Prepore to Pore Transition: Following receptor binding, a pH-induced conformational change in the TcA subunit is triggered, particularly upon endocytosis and acidification within the late endosome.[1] This change leads to the opening of the TcA shell and the release of an entropic spring, which drives the insertion of a translocation channel into the host cell membrane.[2][3]

  • Holotoxin Assembly and Cargo Translocation: The TcB and TcC subunits, which form a cocoon-like structure encapsulating the toxic enzyme, then bind to the membrane-inserted TcA. This binding opens a gate in the TcA channel, creating a continuous conduit for the translocation of the toxic cargo from the TcB/TcC complex into the host cell's cytoplasm.[2][3] The translocated enzymes can then exert their cytotoxic effects, leading to cell death.[1]

Signaling Pathway Diagram

TC_Toxin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Host Cell Membrane cluster_intracellular Intracellular Space Tc Toxin Tc Toxin Host Cell Receptor Host Cell Receptor Tc Toxin->Host Cell Receptor 1. Receptor Binding Membrane Insertion Membrane Insertion Host Cell Receptor->Membrane Insertion 2. Endocytosis & pH drop Toxic Enzyme Translocation Toxic Enzyme Translocation Membrane Insertion->Toxic Enzyme Translocation 3. Channel Formation Cytotoxicity Cytotoxicity Toxic Enzyme Translocation->Cytotoxicity 4. Enzyme Release

Caption: Mechanism of action for tripartite Tc toxins.

In Vivo Dosing and Formulation

As no specific data for "this compound" is available, this section provides a generalized protocol for the in vivo evaluation of a novel toxin, drawing from standard methodologies in the field. Researchers should perform dose-ranging studies to determine the optimal and maximum tolerated dose for any new compound.

Formulation Protocol (General Example)

The formulation will depend on the physicochemical properties of the toxin. For protein-based toxins that are soluble in aqueous solutions, a common formulation approach is as follows:

  • Reconstitution: If the purified toxin is lyophilized, reconstitute it in a sterile, endotoxin-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Vehicle Selection: The primary vehicle is typically sterile PBS. For less soluble compounds, formulation aids such as a small percentage of DMSO, ethanol, or non-ionic surfactants (e.g., Tween® 80) may be necessary. It is critical to test the vehicle alone as a control group in any in vivo experiment.

  • Concentration Preparation: Prepare a stock solution of the toxin at a known concentration. Subsequent dilutions for different dose groups should be made using the same vehicle.

  • Sterility: Ensure the final formulation is sterile, for example, by passing it through a 0.22 µm filter.

In Vivo Administration Protocol (General Example for a Mouse Model)

This protocol outlines a general workflow for assessing the efficacy and toxicity of a toxin in a murine model.

  • Animal Model: Select an appropriate mouse strain. Immunocompromised strains like NSG mice are often used for xenograft models.[4]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, and multiple dose levels of the toxin). A typical group size is 5-10 animals.

  • Administration Route: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) should be chosen based on the intended therapeutic application and the properties of the toxin. For systemic effects, intravenous (i.v.) injection is common.

  • Dosing: Administer the prepared formulation to the animals based on their body weight. Dosing can be a single administration or a series of doses over time (e.g., daily, weekly).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Endpoint: The experiment's endpoint can be a predetermined time point or when a specific outcome is observed (e.g., tumor size in a cancer model, or signs of severe toxicity).

  • Analysis: At the endpoint, collect blood and tissues for analysis, such as histopathology, biomarker analysis, or assessment of target engagement.

Experimental Workflow Diagram

InVivo_Workflow Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Randomization & Grouping Randomization & Grouping Acclimatization->Randomization & Grouping Dose Administration Dose Administration Randomization & Grouping->Dose Administration Toxin Formulation Toxin Formulation Toxin Formulation->Dose Administration In-life Monitoring In-life Monitoring Dose Administration->In-life Monitoring Endpoint & Necropsy Endpoint & Necropsy In-life Monitoring->Endpoint & Necropsy Data Analysis Data Analysis Endpoint & Necropsy->Data Analysis

Caption: General experimental workflow for in vivo toxin studies.

References

Application Notes and Protocols for TC-C 14G in Cannabinoid Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid receptor 1 (CB1), a class A G-protein coupled receptor (GPCR), is a pivotal component of the endocannabinoid system, predominantly expressed in the central nervous system. It plays a crucial role in regulating a myriad of physiological processes, including mood, appetite, pain sensation, and memory. The CB1 receptor exhibits constitutive activity, meaning it can signal without the presence of an activating ligand. Molecules that can suppress this basal signaling are known as inverse agonists. TC-C 14G has been identified as a potent and selective inverse agonist for the human CB1 receptor (hCB1R), making it a valuable pharmacological tool for investigating the physiological consequences of reducing constitutive CB1R activity and for the development of therapeutics targeting this receptor.[1]

These application notes provide a comprehensive guide to utilizing this compound for studying CB1 receptor signaling, complete with detailed experimental protocols and data presentation.

Quantitative Data for this compound

The following table summarizes the key pharmacological parameters of this compound at the human CB1 receptor. This data is essential for designing and interpreting experiments.

ParameterValueReceptorAssay TypeReference
Binding Affinity (Ki) 4 nMHuman CB1Radioligand Binding[1]
Potency (EC50) 11 nMHuman CB1cAMP Accumulation[1]

Signaling Pathways and Mechanism of Action

CB1 receptors are primarily coupled to the Gi/o family of G-proteins.[2] Agonist activation of CB1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation.[4] This action suppresses the receptor's basal, ligand-independent activity, leading to an increase in intracellular cAMP levels, the opposite effect of an agonist.[3]

// Relationships Agonist -> CB1R_Active:port [label="Activates"]; TCC14G -> CB1R_Inactive:port [label="Stabilizes"]; CB1R_Active -> G_Protein [label="Activates"]; G_Protein -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [label="Converts"]; ATP -> AC; cAMP -> PKA [label="Activates"]; PKA -> Cellular_Response [label="Phosphorylates"];

// Invisible edges for alignment {rank=same; Agonist; TCC14G;} {rank=same; CB1R_Inactive; CB1R_Active;} } .dot Caption: Signaling pathway of the CB1 receptor showing agonist activation versus inverse agonist stabilization.

Experimental Protocols

To characterize the interaction of this compound or other novel compounds with the CB1 receptor, a combination of binding and functional assays is recommended.

Protocol 1: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the CB1 receptor.

Materials:

  • Membrane Preparation: Homogenates from cells expressing hCB1R (e.g., HEK293 or CHO cells) or brain tissue.

  • Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Test Compound: this compound or other compounds of interest, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

  • 96-well plates, glass fiber filters (e.g., GF/B), scintillation fluid, and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Add Reagents:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (at a final concentration near its Kd, ~1-2 nM), and 100 µL of membrane preparation (5-20 µg protein/well).

    • Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of [³H]-CP55,940, and 100 µL of membrane preparation.

    • Competition: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]-CP55,940, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Radioligand_Binding_Workflow start Start prep_plate Prepare 96-well Plate (Total, Non-specific, Competition) start->prep_plate add_reagents Add Radioligand, Membranes, and Test Compound (this compound) prep_plate->add_reagents incubate Incubate at 30°C for 60-90 min add_reagents->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of this compound to modulate intracellular cAMP levels, confirming its inverse agonist activity.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing hCB1R.

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Adenylyl Cyclase Activator: Forskolin (B1673556).

  • Test Compound: this compound, serially diluted.

  • Reference Agonist: e.g., CP55,940.

  • cAMP Detection Kit: A commercial kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the hCB1R-expressing cells into 96- or 384-well plates and grow to ~90% confluency.

  • Pre-incubation: Wash the cells with assay buffer. Add stimulation buffer containing the desired concentrations of this compound and incubate for 15-30 minutes at 37°C.

  • Stimulation: To measure inverse agonism, add forskolin (a submaximal concentration, e.g., 1-5 µM) to all wells except the basal control. This elevates the basal cAMP level, allowing for the detection of an increase caused by the inverse agonist. To measure antagonism, co-incubate with a reference agonist.

  • Incubation: Incubate for an additional 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Normalize the data, setting the forskolin-only response as 100%.

    • Plot the normalized cAMP levels against the log concentration of this compound.

    • Determine the EC₅₀ value for the increase in cAMP (inverse agonism) using non-linear regression.

Protocol 3: β-Arrestin Recruitment Assay

This assay determines if this compound promotes or inhibits the recruitment of β-arrestin to the CB1 receptor, providing insights into potential biased signaling.[4][6]

Materials:

  • Cell Line: A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™) co-expressing hCB1R and a β-arrestin fusion protein.[6]

  • Assay Medium: As recommended by the assay provider (e.g., Opti-MEM).

  • Test Compound: this compound, serially diluted.

  • Reference Agonist: e.g., CP55,940.

  • Detection Reagents: As provided in the commercial assay kit.

Procedure:

  • Cell Plating: Plate the engineered cells in white, clear-bottom 96- or 384-well plates according to the manufacturer's guidelines.

  • Compound Addition: Add serial dilutions of this compound to the wells. For antagonist mode, pre-incubate with this compound before adding a fixed concentration (e.g., EC₈₀) of a reference agonist.

  • Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes).

  • Signal Detection: Add the detection reagents and incubate at room temperature as required. Measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of the reference agonist (100%) and vehicle control (0%).

    • Plot the percentage of activity against the log concentration of this compound.

    • Determine EC₅₀ or IC₅₀ values using non-linear regression. Since inverse agonists typically do not recruit β-arrestin, this compound is expected to show no agonistic activity in this assay but can be tested for its ability to antagonize agonist-induced recruitment.

Logical_Relationship cluster_assays Experimental Assays cluster_outputs Pharmacological Parameters TCC14G This compound BindingAssay Radioligand Binding Assay TCC14G->BindingAssay cAMPAssay cAMP Accumulation Assay TCC14G->cAMPAssay ArrestinAssay β-Arrestin Recruitment Assay TCC14G->ArrestinAssay Ki Binding Affinity (Ki) BindingAssay->Ki EC50 Potency (EC50) Inverse Agonism cAMPAssay->EC50 Bias Signal Bias Profile cAMPAssay->Bias ArrestinAssay->Bias

Conclusion

This compound is a powerful research tool for dissecting the roles of constitutive CB1 receptor activity. The protocols outlined above provide a robust framework for characterizing its effects on receptor binding and downstream signaling pathways. By employing these methods, researchers can effectively investigate the endocannabinoid system and advance the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TC-C 14G Solubility In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with TC-C 14G in in vitro settings. The information is presented in a direct question-and-answer format to help resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, high-affinity cannabinoid receptor 1 (CB1) inverse agonist. Its CAS number is 656804-72-7. As an inverse agonist, this compound binds to the CB1 receptor and reduces its basal or constitutive activity. This is in contrast to a neutral antagonist, which would only block the action of an agonist. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the brain and is involved in various physiological processes.

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound. Available data indicates that it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) at concentrations up to 49.23 mg/mL. However, its aqueous solubility is expected to be low, which is a critical consideration for its use in cell culture media and aqueous buffer systems.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro experiments, it is highly recommended to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Anhydrous, sterile DMSO is the most common and recommended solvent for this purpose. A high-concentration stock solution allows for the addition of a small volume to the aqueous experimental medium, minimizing the final concentration of the organic solvent.

Q4: Why does my this compound precipitate when I add it to my cell culture medium?

This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate. This can be influenced by the final concentration of this compound, the final concentration of the organic solvent (e.g., DMSO), the temperature of the medium, and the presence of salts and proteins in the medium.

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or lower is generally considered safe. However, some sensitive cell lines may require even lower concentrations, such as 0.1%. It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples, to account for any solvent effects.

Troubleshooting Guide: Solubility Issues with this compound

Observation Potential Cause Recommended Solution
Immediate Precipitation The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
Rapid dilution and localized high concentration of the compound.- Pre-warm the cell culture medium to 37°C. - Add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even distribution.
The stock solution is too concentrated.- Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the medium.
Precipitation Over Time The compound is unstable in the aqueous environment over the duration of the experiment.- Perform media changes with freshly prepared this compound-containing media every 24-48 hours.
Interaction with media components (salts, proteins) over time.- Consider using a different basal media formulation or serum-free media if compatible with your cell line.
Evaporation of media leading to an increased concentration of the compound.- Ensure proper humidification in the incubator to minimize evaporation.
Inconsistent Experimental Results Partial precipitation of this compound is occurring, leading to a lower effective concentration.- Visually inspect the media for any signs of precipitation before and during the experiment. - If precipitation is suspected, consider filtering the media through a 0.22 µm syringe filter before adding it to the cells.
Inaccurate stock solution concentration.- Verify the concentration of your stock solution. - Prepare fresh stock solutions regularly and store them properly in aliquots to avoid freeze-thaw cycles.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name (2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl)-4-morpholinyl-methanone
Molecular Formula C₂₄H₁₇Cl₂F₂NO₄
Molecular Weight 492.3 g/mol
CAS Number 656804-72-7

Table 2: Solubility Data for this compound

SolventSolubilityNotes
DMSO < 49.23 mg/mLRecommended for stock solution preparation.
Ethanol < 49.23 mg/mLMay have higher cytotoxicity than DMSO in cell culture.
Aqueous Buffers (e.g., PBS) Expected to be lowMust be determined experimentally.
Cell Culture Media Expected to be lowDependent on media composition, serum presence, and pH.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium

Objective: To determine the maximum concentration at which this compound remains soluble in the experimental medium over a specific time course.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C

  • Sterile multi-well plate (e.g., 96-well)

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a serial dilution of the this compound stock solution in your complete cell culture medium. For example, create a range of final concentrations from 1 µM to 50 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed a non-toxic level (e.g., 0.5%).

  • Include a vehicle control well containing only the medium with the same final DMSO concentration.

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Visually inspect each well for signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).

  • For a more sensitive assessment, transfer a small aliquot from each well onto a microscope slide and examine for micro-precipitates.

  • The highest concentration that remains clear and free of precipitate at all time points is considered the maximum working concentration for your experiment under these conditions.

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Solubility Issue with this compound check_stock Is the stock solution clear? start->check_stock precip_immediate Precipitation upon dilution? check_stock->precip_immediate Yes re_dissolve Re-dissolve stock: - Vortex - Gentle warming (37°C) - Sonication check_stock->re_dissolve No precip_over_time Precipitation over time? precip_immediate->precip_over_time No reduce_conc Lower final concentration precip_immediate->reduce_conc Yes media_change Frequent media changes with fresh compound precip_over_time->media_change Yes fresh_stock Prepare fresh stock solution with anhydrous DMSO re_dissolve->fresh_stock fresh_stock->check_stock optimize_dilution Optimize dilution: - Pre-warm media - Add dropwise with mixing reduce_conc->optimize_dilution solubility_test Perform kinetic solubility test (See Protocol 2) optimize_dilution->solubility_test check_evaporation Ensure proper incubator humidification media_change->check_evaporation success Proceed with experiment check_evaporation->success solubility_test->success

Caption: Troubleshooting workflow for this compound solubility.

CB1_Signaling_Pathway CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to TCC14G This compound (Inverse Agonist) TCC14G->CB1R Binds and reduces basal activity PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneTranscription Gene Transcription CREB->GeneTranscription Regulates

Caption: CB1 receptor signaling pathway and the action of this compound.

Technical Support Center: Addressing Potential Off-Target Effects of TC-C 14G

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for a specific molecule designated "TC-C 14G" did not yield information on a compound with this identifier in the context of biological research or drug development. The following technical support guide has been generated as a comprehensive example for a hypothetical kinase inhibitor, referred to as "Kinase Inhibitor X," to demonstrate the requested format and content for addressing potential off-target effects. This template can be adapted for a specific molecule once its identity and characteristics are known.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for Kinase Inhibitor X?

A1: Off-target effects occur when a drug or compound, such as Kinase Inhibitor X, interacts with unintended molecular targets within a biological system. For kinase inhibitors, this is a significant concern due to the high degree of structural similarity within the ATP-binding sites across the human kinome. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes, which complicates data interpretation and can have implications for therapeutic development.

Q2: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see specific inhibition of the primary target. What could be the cause?

A2: This issue often points to off-target effects or non-specific toxicity. Here is a step-by-step guide to troubleshoot this problem:

  • Confirm On-Target Potency: First, ensure that the concentrations you are using are appropriate for inhibiting the intended target kinase in your specific cell system. We recommend performing a dose-response curve and assessing the phosphorylation status of a direct downstream substrate of your target kinase.

  • Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the concentration at which Kinase Inhibitor X reduces cell viability by 50% (CC50).

  • Determine Therapeutic Window: Compare the on-target EC50 (the concentration for 50% effective inhibition of the target) with the CC50. A narrow therapeutic window suggests that off-target effects may be contributing to cytotoxicity at concentrations required for on-target inhibition.

  • Review Kinase Selectivity Profile: Consult the kinase selectivity data provided below to identify potential off-target kinases that may be expressed in your cell line and could mediate cytotoxic effects.

Q3: What are the known off-target kinases for Kinase Inhibitor X?

A3: While designed to be a potent inhibitor of its primary target, Kinase Inhibitor X exhibits some activity against other kinases, particularly at higher concentrations. The degree of inhibition is dose-dependent. Please refer to the data tables below for comparative IC50 values against a panel of kinases.

Q4: How can I proactively minimize off-target effects in my experimental design?

A4: Several strategies can be employed to reduce the risk of off-target effects:

  • Careful Dose Selection: Use the lowest concentration of Kinase Inhibitor X that achieves effective inhibition of the primary target.

  • Use of Controls: Include appropriate positive and negative controls in your experiments. A structurally related but inactive compound can be a useful negative control.

  • Orthogonal Approaches: Validate key findings using a complementary method, such as RNAi or CRISPR-Cas9, to confirm that the observed phenotype is a result of inhibiting the intended target.

  • Cell Line Selection: Choose cell lines where the primary target is a known driver of the phenotype you are studying.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments 1. Variability in compound concentration. 2. Cell passage number affecting protein expression. 3. Off-target effects at the concentration used.1. Prepare fresh dilutions of Kinase Inhibitor X for each experiment. 2. Use cells within a consistent and low passage number range. 3. Perform a dose-response experiment to ensure you are using the optimal concentration.
Phenotype does not match genetic knockdown of the target 1. Off-target effects of Kinase Inhibitor X. 2. Incomplete knockdown by genetic methods.1. Profile the activity of Kinase Inhibitor X against a broad panel of kinases. 2. Use a rescue experiment: express a drug-resistant mutant of the target kinase to see if it reverses the phenotype caused by Kinase Inhibitor X.
Unexpected changes in signaling pathways Off-target inhibition of kinases in other pathways.1. Consult the kinase selectivity profile to identify potential off-target kinases. 2. Perform phosphoproteomics analysis to get a global view of the signaling changes induced by Kinase Inhibitor X.

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity Profile of Kinase Inhibitor X

Kinase TargetIC50 (nM)
Primary Target Kinase A 5
Off-Target Kinase B50
Off-Target Kinase C250
Off-Target Kinase D>1000
Off-Target Kinase E>1000

Table 2: Cellular Potency and Cytotoxicity

Cell LineOn-Target EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Window (CC50/EC50)
Cell Line 1205250
Cell Line 235257

Experimental Protocols

1. Kinase Profiling Assay (Example: KinaseGlo® Platform)

  • Objective: To determine the selectivity of Kinase Inhibitor X against a broad panel of recombinant human kinases.

  • Methodology:

    • A panel of kinases is prepared in assay buffer.

    • Kinase Inhibitor X is serially diluted and added to the kinase reactions.

    • The kinase reaction is initiated by the addition of ATP and the appropriate substrate.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The amount of ATP remaining is quantified using a luciferase-based assay (Kinase-Glo®). The light output is inversely proportional to kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of Kinase Inhibitor X in a cellular context and identify potential off-targets.

  • Methodology:

    • Cells are treated with Kinase Inhibitor X or a vehicle control.

    • The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

    • Binding of Kinase Inhibitor X to its target will stabilize the protein, leading to a shift in its melting temperature.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Off-Target Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Primary Target Kinase A Primary Target Kinase A Receptor Tyrosine Kinase->Primary Target Kinase A Off-Target Kinase B Off-Target Kinase B Receptor Tyrosine Kinase->Off-Target Kinase B Downstream Substrate Downstream Substrate Primary Target Kinase A->Downstream Substrate Cellular Response Cellular Response Downstream Substrate->Cellular Response Off-Target Substrate Off-Target Substrate Off-Target Kinase B->Off-Target Substrate Adverse Effect Adverse Effect Off-Target Substrate->Adverse Effect Kinase Inhibitor X Kinase Inhibitor X Kinase Inhibitor X->Primary Target Kinase A Inhibition Kinase Inhibitor X->Off-Target Kinase B Inhibition (at higher conc.)

Caption: Signaling pathway showing on-target and potential off-target effects of Kinase Inhibitor X.

G A Treat cells with Kinase Inhibitor X or vehicle control B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to determine melting curve D->E F Compare melting curves of treated vs. vehicle control E->F

Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

G Start High Cytotoxicity Observed? Check_EC50 Is on-target EC50 < CC50? Start->Check_EC50 Yes Narrow_Window Narrow Therapeutic Window: Potential Off-Target Toxicity Check_EC50->Narrow_Window No Wide_Window Wide Therapeutic Window: Cytotoxicity may be unrelated to kinase inhibition Check_EC50->Wide_Window Yes Validate_Target Validate with Orthogonal Method (e.g., CRISPR or RNAi) Narrow_Window->Validate_Target Kinase_Profile Consult Kinase Selectivity Profile Narrow_Window->Kinase_Profile

Caption: Troubleshooting logic for unexpected cytotoxicity.

How to mitigate nausea-like side effects of CB1 inverse agonists in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannabinoid Receptor 1 (CB1) inverse agonists. The focus is on understanding and mitigating the common nausea-like side effects observed during in vivo experiments.

Frequently Asked Questions (FAQs)

General Understanding

Q1: Why do CB1 inverse agonists induce nausea-like side effects?

A1: Nausea-like side effects are a known consequence of treatment with CB1 inverse agonists such as rimonabant (B1662492) and AM251.[1] The CB1 receptor possesses a level of constitutive (basal) activity that is important for maintaining physiological homeostasis.[2] CB1 inverse agonists not only block the effects of endocannabinoids but also reduce this basal receptor activity.[1][3] This reduction in basal CB1 signaling is believed to be the primary cause of adverse effects like nausea, anxiety, and depression.[2][4][5] In contrast, neutral antagonists block endocannabinoid binding without affecting this basal activity and are associated with a significantly lower incidence of nausea.[1][6][7]

Q2: What is the key difference between a CB1 inverse agonist and a CB1 neutral antagonist?

A2: The fundamental difference lies in their effect on the receptor's intrinsic activity.

  • Inverse Agonists (e.g., rimonabant, AM251) bind to the CB1 receptor and reduce its basal, constitutive signaling activity. This action actively promotes a state opposite to that induced by an agonist. It is this inverse agonism that is strongly linked to nausea-like side effects.[1][6]

  • Neutral Antagonists (e.g., AM4113, AM6527, AM6545) bind to the CB1 receptor and block agonists (like endocannabinoids) from binding, but they do not alter the receptor's basal activity.[1][2] This property allows them to have therapeutic effects, such as appetite suppression, while largely avoiding the nausea associated with inverse agonists.[7]

Q3: Which signaling pathways are implicated in CB1 receptor function and the induction of nausea?

A3: CB1 receptors are G-protein coupled receptors (GPCRs) that primarily signal through inhibitory G-proteins (Gi/o). Activation of the CB1 receptor by an agonist (like an endocannabinoid) typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[3] An inverse agonist not only prevents this but actively suppresses the receptor's baseline signaling, leading to a state that can be interpreted by the central nervous system as a pro-nauseating signal. The visceral insular cortex (VIC) has been identified as a key brain region where CB1 receptor signaling modulates nausea.[8][9][10]

cluster_membrane Cell Membrane cluster_effects Cellular & Physiological Response CB1R CB1 Receptor (Constitutive Activity) Basal Basal Homeostasis CB1R->Basal Maintains Therapeutic Therapeutic Effect (e.g., Reduced Appetite) CB1R->Therapeutic Modulates Nausea Nausea-like Side Effects Agonist Agonist (e.g., Anandamide) Agonist->CB1R Activates Neutral Neutral Antagonist (e.g., AM4113) Neutral->CB1R Blocks Agonist, No effect on basal activity Neutral->Therapeutic Achieves Inverse Inverse Agonist (e.g., Rimonabant) Inverse->CB1R Reduces Basal Activity Inverse->Nausea Induces

Caption: CB1 receptor signaling by different ligand types.

Troubleshooting & Mitigation Strategies

Q4: How can I mitigate nausea-like side effects in my in vivo studies while still studying CB1 antagonism?

A4: There are three primary strategies to mitigate these side effects:

  • Utilize a Neutral Antagonist: This is the most direct approach. Replace the inverse agonist with a biochemically "neutral" antagonist. Compounds like AM4113 and AM6527 have been shown to produce effects on food-motivated behavior similar to inverse agonists but without inducing conditioned gaping in rats or vomiting in ferrets.[1][7]

  • Use a Peripherally Restricted Antagonist: If your research focus is on metabolic or other peripheral effects, a peripherally restricted CB1 antagonist can be used. These compounds are designed to not cross the blood-brain barrier, thereby avoiding centrally-mediated side effects like nausea and anxiety while retaining therapeutic activity in peripheral tissues.[2][5] AM6545 is an example of such a compound.[1]

  • Co-administration with an Anti-emetic Agent: While less common in preclinical studies focused on CB1 mechanisms, co-administering a standard anti-emetic, such as a 5-HT3 receptor antagonist (e.g., ondansetron), could be a viable strategy. The serotonin (B10506) (5-HT) system is deeply involved in nausea and vomiting, and there is evidence of interaction between the cannabinoid and serotonergic systems.[8][11][12]

cluster_problem Problem cluster_solutions Mitigation Strategies Start Goal: Study CB1 Antagonism In Vivo Problem CB1 Inverse Agonist Causes Nausea Side Effects Start->Problem S1 Strategy 1: Use Neutral Antagonist (e.g., AM4113) Problem->S1 If CNS target is key S2 Strategy 2: Use Peripherally Restricted Antagonist (e.g., AM6545) Problem->S2 If peripheral target is key S3 Strategy 3: Co-administer Anti-emetic (e.g., 5-HT3 Antagonist) Problem->S3 For existing protocols Outcome Outcome: Reduced Nausea, Target Effect Retained S1->Outcome S2->Outcome S3->Outcome

Caption: Decision logic for mitigating CB1 inverse agonist side effects.

Experimental Design & Protocols

Q5: How can I reliably measure nausea-like behaviors in rodents, which do not vomit?

A5: Since rats and mice lack an emetic reflex, researchers rely on well-validated surrogate behaviors to assess nausea and malaise.[13][14] The two most common and reliable models are:

  • Conditioned Gaping: This model is considered a highly selective measure of nausea.[15] It involves pairing a novel taste (e.g., saccharin) or a specific context with the administration of the test compound. After conditioning, re-exposure to the taste or context will elicit "gaping" (wide, triangular mouth openings), which is a characteristic oral rejection response analogous to the orofacial movements preceding emesis in other species.[16][17]

  • Pica: This model measures the consumption of non-nutritive substances, most commonly kaolin (B608303) clay.[18] When experiencing illness or nausea induced by a compound, rats will ingest significant amounts of kaolin.[14][19] This behavior is a reliable index of gastrointestinal distress and malaise.[13]

Quantitative Data Summary

The following table summarizes findings from studies comparing the nausea-inducing potential of CB1 inverse agonists versus neutral antagonists.

CompoundTypeAnimal ModelDoseNausea-like Effect (Conditioned Gaping)Reference
AM251 Inverse AgonistRat1.25 mg/kgPotentiated LiCl-induced gaping[6][20]
AM6527 Neutral AntagonistRatUp to 8 mg/kgNo effect on LiCl-induced gaping[6][20]
AM6545 Peripherally RestrictedNeutral AntagonistRatUp to 8 mg/kgNo effect on LiCl-induced gaping[6][20]

Detailed Experimental Protocols

Protocol 1: Conditioned Gaping Assay (Taste-Pairing Model)

This protocol is adapted from methodologies used to assess toxin-induced nausea.[1][21]

Objective: To determine if a test compound induces conditioned gaping, a proxy for nausea.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350g)

  • Test compound (CB1 inverse agonist) and vehicle

  • Lithium Chloride (LiCl) as a positive control (e.g., 96 mg/kg, i.p.)

  • 0.1% Saccharin (B28170) solution

  • Habituation cages and distinct conditioning cages

  • Video recording equipment (camera placed below a clear-bottomed cage)

  • Intraoral cannulas (optional, for precise flavor delivery)

Procedure:

  • Habituation (3-4 days): Acclimate rats to handling and the experimental room. If using intraoral cannulas, habituate them to the infusion procedure with water.

  • Conditioning Day (Day 0):

    • Administer the test compound or vehicle via the desired route (e.g., i.p., p.o.).

    • After the appropriate pretreatment time, present the novel 0.1% saccharin solution for a limited period (e.g., 15-20 minutes) as their sole source of fluid.

    • Immediately after saccharin consumption, administer the nausea-inducing agent (in this case, the CB1 inverse agonist itself is being tested, or it can be co-administered with a known emetic like LiCl to test for potentiation).

    • Place the animal in a distinctive conditioning cage for 30-60 minutes.

  • Drug-Free Test Day (Day 2 or 3):

    • Place the rat in the test cage with a clear floor.

    • Infuse a small amount (e.g., 1 mL over 1 minute) of the saccharin solution directly into the rat's mouth via oral cannula, or simply place the animal in the context previously paired with the drug.

    • Video record the session for 5-10 minutes.

  • Data Analysis:

    • A trained observer, blind to the experimental conditions, scores the number of "gapes" (stereotypical, wide triangular mouth openings).

    • Compare the number of gapes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA or t-test). An increase in gaping indicates a nausea-like effect.

cluster_prep Phase 1: Preparation cluster_cond Phase 2: Conditioning cluster_test Phase 3: Testing cluster_analysis Phase 4: Analysis Habituation Days 1-3: Animal Habituation (Handling, Cages) Admin Day 4: Administer Compound or Vehicle Habituation->Admin Saccharin Present Novel Saccharin Solution Admin->Saccharin Place Place in Distinctive Context Cage Saccharin->Place Reexpose Day 6: Drug-Free Re-exposure to Saccharin/Context Place->Reexpose 48h Washout Record Video Record Orofacial Responses (5-10 min) Reexpose->Record Score Blinded Scoring of 'Gaping' Events Record->Score Stats Statistical Comparison (Vehicle vs. Compound) Score->Stats

Caption: Experimental workflow for the Conditioned Gaping Assay.

Protocol 2: Pica Assay

This protocol is based on established methods for measuring illness-induced pica in rats.[14][18]

Objective: To quantify non-nutritive consumption (kaolin) as a measure of the malaise induced by a test compound.

Materials:

  • Male Sprague-Dawley or Wistar rats, individually housed

  • Standard lab chow

  • Kaolin (hydrated aluminum silicate), prepared into pellets or a mash

  • Test compound (CB1 inverse agonist) and vehicle

  • Cages that allow for accurate measurement of food and kaolin consumption

Procedure:

  • Acclimation (3-5 days):

    • Individually house the rats.

    • Provide them with pre-weighed amounts of both standard chow and kaolin to acclimate them to the presence of kaolin.

    • Measure daily consumption of both to establish a baseline. Rats typically consume very little kaolin during this phase.

  • Test Day (Day 0):

    • At a specific time (e.g., beginning of the dark cycle), remove the food and kaolin from the previous 24 hours and weigh the remaining amounts to calculate baseline consumption.

    • Administer the test compound or vehicle.

    • Provide fresh, pre-weighed amounts of chow and kaolin.

  • Measurement (24h and 48h post-injection):

    • At 24 hours and 48 hours post-administration, carefully collect and weigh the remaining chow and kaolin, accounting for any spillage.

    • Calculate the amount of kaolin and chow consumed in each 24-hour period.

  • Data Analysis:

    • Compare the amount (in grams) of kaolin consumed by the compound-treated group versus the vehicle-treated group.

    • A significant increase in kaolin consumption is indicative of pica and suggests the compound induced a state of nausea or malaise.

    • Also analyze food consumption, as nausea is often accompanied by a reduction in normal food intake.[22]

References

Technical Support Center: Enhancing the Stability of Experimental Small Molecules in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with experimental small molecules in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to help ensure the integrity and reproducibility of your experimental results.

Frequently Asked questions (FAQs)

Q1: My experimental compound shows variable activity in my assays. Could this be a stability issue?

A1: Yes, high variability in experimental results is a common indicator of compound instability. Issues such as poor solubility, degradation over the course of an experiment, or sensitivity to experimental conditions can lead to inconsistent effective concentrations of your compound, resulting in fluctuating biological activity.[1] It is crucial to assess the stability of your compound under your specific assay conditions.

Q2: What are the most common factors that affect the stability of small molecules in experimental solutions?

A2: The primary factors influencing the stability of small molecules in solution are solubility, pH, temperature, and light exposure.[1] Many experimental compounds are hydrophobic and have limited aqueous solubility.[2] Furthermore, the chemical structure of a compound may render it susceptible to degradation under certain pH conditions, at elevated temperatures, or when exposed to light.[1][3][4]

Q3: How can I improve the solubility of my compound in aqueous assay buffers?

A3: Improving solubility often involves a multi-step approach. Start by preparing a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[5] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5% for cell-based assays) to avoid solvent-induced artifacts.[1] If precipitation occurs, you can try gentle warming, vortexing, or sonication.[6] Exploring alternative, assay-compatible co-solvents or formulation strategies like using surfactants or cyclodextrins may also be beneficial.[7][8]

Q4: My compound seems to lose potency over time in my multi-day cell culture experiment. What could be the cause?

A4: Loss of potency in longer-term experiments often points to compound degradation in the cell culture medium.[1] This can be due to the compound's inherent chemical instability at the pH of the medium (typically pH 7.2-7.4) or reactivity with components in the medium.[9] It is advisable to perform a stability study of your compound in the specific cell culture medium you are using to understand its degradation kinetics.

Q5: What are the best practices for storing stock solutions of experimental compounds?

A5: For long-term storage, it is best to store compounds as concentrated stock solutions in a suitable organic solvent, such as anhydrous DMSO, at -20°C or -80°C.[1][10] To avoid repeated freeze-thaw cycles, which can degrade compounds and introduce moisture into the DMSO, it is highly recommended to aliquot the stock solution into single-use vials.[1][10] Store these aliquots in a dark, dry environment.

Troubleshooting Guides

Issue 1: Poor Compound Solubility in Aqueous Media

Symptoms:

  • Visible precipitate or cloudiness in the final assay solution.

  • Inconsistent or lower-than-expected biological activity.

  • High variability in results between replicate wells or experiments.[1]

Troubleshooting Workflow:

cluster_0 Initial Steps cluster_1 Optimization cluster_2 Alternative Approaches A Precipitate Observed in Aqueous Solution B Review Compound's Physicochemical Properties A->B Consult Datasheet/Databases C Optimize Solubilization Method B->C Known Solubility Issues D Consider Formulation Strategies C->D Solubility Still Poor F Proceed with Experiment C->F Success E Re-evaluate Experimental Design D->E If Formulation Fails E->F Adjust Concentration

Caption: Troubleshooting workflow for addressing poor compound solubility.

Corrective Actions:

  • Optimize Co-solvent Concentration: If using a DMSO stock, you may be able to slightly increase the final DMSO concentration in your assay, but be mindful of potential cellular toxicity (typically keep below 0.5%). Always include a vehicle control with the same final DMSO concentration.[1]

  • Use Mechanical Assistance: Gentle warming (e.g., 37°C water bath), vortexing, or sonication can help dissolve the compound. Use heat cautiously as it can degrade some compounds.[6]

  • Explore Alternative Solvents: If compatible with your assay, other organic solvents like ethanol (B145695) or methanol (B129727) might offer better solubility for your specific compound.

  • Formulation Strategies: For persistent solubility issues, consider using formulation aids such as surfactants (e.g., Tween-80, SDS) or cyclodextrins to enhance aqueous solubility.[7][8]

  • Lower the Final Concentration: If possible, reducing the final concentration of the compound in the assay may keep it below its solubility limit.

Issue 2: Compound Instability in Solution Over Time

Symptoms:

  • Decreasing compound potency in experiments of longer duration.[1]

  • Appearance of new peaks or disappearance of the parent peak in HPLC analysis of the solution over time.

  • Color change or precipitation in the solution upon storage.

Troubleshooting Workflow:

A Suspected Compound Instability B Identify Degradation Source A->B C pH-related Degradation B->C pH Sensitivity D Temperature-related Degradation B->D Thermal Lability E Light-related Degradation B->E Photosensitivity F Optimize Solution Conditions C->F G Implement Protective Measures D->G E->G H Re-test Stability F->H G->H I Proceed with Experiment H->I

Caption: Troubleshooting workflow for addressing compound instability.

Corrective Actions:

  • pH Optimization: Determine the pH stability profile of your compound. If it degrades at the pH of your assay buffer, consider if the pH can be adjusted without affecting the biological system. Using a suitable buffer system is crucial to maintain a stable pH.[11][12]

  • Temperature Control: For thermally labile compounds, prepare solutions fresh and keep them on ice or at 4°C until use. Avoid prolonged incubation at elevated temperatures if possible.

  • Protection from Light: For photosensitive compounds, work under low-light conditions. Use amber vials or wrap containers in aluminum foil to protect solutions from light.[13][14][15][16]

  • Use of Stabilizers: In some cases, antioxidants or other stabilizing excipients can be added to the formulation to prevent degradation.[7]

  • Prepare Fresh Solutions: The most reliable way to mitigate instability is to prepare working solutions fresh from a concentrated stock immediately before each experiment.

Quantitative Data on Compound Stability

The stability of a compound is highly dependent on its chemical structure and the experimental conditions. Below are tables with generalized and example data to illustrate the impact of pH and temperature on compound stability.

Table 1: pH-Dependent Degradation of an Experimental Compound (Example)

pHHalf-life (t½) at 37°CDegradation Rate Constant (k) (h⁻¹)
3.02.5 hours0.277
5.024 hours0.029
7.48 hours0.087
9.01.5 hours0.462

This table illustrates that the example compound is most stable at pH 5.0 and degrades rapidly in acidic and alkaline conditions.

Table 2: Temperature-Dependent Degradation of an Experimental Compound at pH 7.4 (Example)

Temperature (°C)Half-life (t½)Degradation Rate Constant (k) (h⁻¹)
4168 hours0.004
2520 hours0.035
378 hours0.087

This table shows that the degradation of the example compound is significantly accelerated at higher temperatures.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer when added from a concentrated DMSO stock.

Materials:

  • Test compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent for spectrophotometric method)

  • Plate shaker

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the assay plate. Include DMSO-only wells as a blank.

  • Add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be consistent (e.g., 1%).

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Measure the solubility. This can be done by:

    • Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.

    • Spectrophotometry: Measure the absorbance at a wavelength where the compound absorbs. A deviation from linearity in the concentration-absorbance curve indicates precipitation.

Protocol 2: pH Stability Assay

This protocol assesses the stability of a compound in buffers of different pH values over time.

Materials:

  • Test compound

  • 10 mM stock solution in DMSO

  • Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

  • Incubator (e.g., 37°C)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare working solutions of the compound (e.g., 10 µM) in each of the different pH buffers. The final DMSO concentration should be low (e.g., <0.1%).

  • Take a time-zero (T=0) sample from each solution immediately after preparation. Quench the reaction by adding an equal volume of cold acetonitrile (B52724) or methanol and store at -80°C until analysis.

  • Incubate the remaining solutions at a constant temperature (e.g., 37°C).

  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Quench and store each sample as in step 2.

  • Analyze all samples by HPLC-UV or LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculate the percentage of compound remaining at each time point relative to the T=0 sample and determine the degradation rate constant and half-life at each pH.

Protocol 3: Freeze-Thaw Stability Assay

This assay evaluates the stability of a compound in a solvent (e.g., DMSO) after multiple freeze-thaw cycles.

Materials:

  • Test compound

  • Anhydrous DMSO

  • Aliquot tubes

  • -20°C or -80°C freezer

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a solution of the compound in DMSO at a relevant concentration.

  • Prepare multiple aliquots of this solution.

  • Designate a T=0 aliquot and analyze it immediately to establish the initial concentration.

  • Subject the remaining aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.

  • After a set number of cycles (e.g., 1, 3, 5, and 10), take one aliquot for analysis.

  • Analyze the samples from each freeze-thaw cycle by HPLC-UV or LC-MS/MS to determine the concentration of the parent compound.

  • Compare the concentrations to the T=0 sample to assess for any degradation. A study on a diverse set of compounds found no significant loss after 11 freeze/thaw cycles.[10]

Signaling Pathway Diagrams

Understanding the biological context of your experiments is crucial. Below are diagrams of common signaling pathways often targeted in drug development.

cluster_0 PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

cluster_1 RAS/RAF/MEK/ERK Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription & Cell Proliferation ERK->Transcription

References

Technical Support Center: Overcoming Challenges in TC-C 14G Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during TC-C 14G radioligand binding assays. The guidance provided is based on established principles for radioligand binding assays and can be adapted for the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a radioligand like this compound for a successful binding assay?

An ideal radioligand should possess several key characteristics to ensure accurate and reproducible results. These include:

  • High Affinity (Low Kd): This allows for the use of low radioligand concentrations, which helps to minimize non-specific binding. A ligand with high affinity will bind tightly to the target receptor.

  • Low Non-specific Binding: The radioligand should have minimal binding to non-receptor components such as lipids, proteins, and the filter apparatus itself.[1] Hydrophobic ligands tend to exhibit higher non-specific binding.

  • High Specific Activity: A high specific activity is crucial for detecting receptors present at low densities.[1] For tritiated ([³H]) ligands, a specific activity of over 20 Ci/mmol is generally recommended.[1]

  • High Purity: The radiochemical purity should ideally be above 90% to avoid introducing impurities that can increase non-specific binding or otherwise interfere with the assay.[1]

  • High Selectivity: The radioligand should bind specifically to the receptor of interest with minimal off-target binding.[1]

  • Chemical Stability: The radioligand should be stable under the storage and assay conditions to ensure consistent performance over time.[1]

Q2: How do I determine the optimal concentration of this compound to use in my saturation binding assay?

For a saturation binding experiment, it is recommended to use a range of radioligand concentrations that span below and above the dissociation constant (Kd). A common practice is to use 3-5 concentrations below the Kd and 3-5 concentrations above the Kd, with the highest concentration being at least ten times the Kd.[1] This ensures that the binding curve is well-defined, allowing for accurate calculation of both Kd and the maximum number of binding sites (Bmax).

Q3: What should I use to define non-specific binding for this compound?

To determine non-specific binding, you should use a high concentration of an unlabeled ligand that has a high affinity for the target receptor. This "cold" ligand will compete with the radiolabeled this compound for binding to the receptor. Ideally, the unlabeled ligand should be structurally different from the radioligand to minimize interactions with non-specific sites that the radioligand might bind to.[2] The concentration of the unlabeled ligand should be high enough to displace all the specific binding of this compound, typically 100- to 1000-fold higher than the Kd of the unlabeled ligand.

Q4: How long should I incubate my assay?

The incubation time should be sufficient to allow the binding reaction to reach equilibrium at all concentrations of the radioligand.[2] It is important to note that lower concentrations of the radioligand will require longer incubation times to reach equilibrium.[2] The optimal incubation time should be determined experimentally by performing a time-course experiment at a low concentration of this compound (e.g., at or below the Kd).

Troubleshooting Guides

Problem 1: High Non-Specific Binding (NSB)

High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[3] Ideally, non-specific binding should be less than 50% of the total binding.[2][3]

Potential Cause Troubleshooting Steps
Radioligand Issues - Lower Radioligand Concentration: Use a concentration of this compound at or below its Kd.[1][3] - Check Radioligand Purity: Ensure the radiochemical purity of this compound is >90%. Impurities can contribute to high NSB.[1][3] - Consider Hydrophobicity: If this compound is highly hydrophobic, it may be more prone to non-specific binding.[1][3]
Tissue/Cell Preparation - Reduce Membrane Protein: Titrate the amount of membrane protein used in the assay. A typical range is 100-500 µg per well.[3] - Ensure Proper Homogenization and Washing: Thoroughly wash membranes to remove any endogenous ligands or other interfering substances.[3]
Assay Conditions - Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[3] - Modify Assay Buffer: Include agents like bovine serum albumin (BSA) (0.1-1%) to reduce non-specific interactions.[1] - Increase Wash Steps: Use ice-cold wash buffer and increase the volume and/or number of washes to more effectively remove unbound radioligand.[3]
Filtration and Apparatus - Pre-soak Filters: Pre-soak glass fiber filters in a solution of a blocking agent like polyethyleneimine (PEI) (e.g., 0.3-0.5%) to reduce radioligand binding to the filter itself.[3] - Test Different Filter Types: Experiment with different types of filter materials to find one with the lowest NSB for your assay.[3]
Problem 2: Low or No Detectable Specific Binding

Low specific binding can make it difficult to obtain reliable data and may indicate issues with the experimental setup, reagents, or the biological preparation.[3]

Potential Cause Troubleshooting Steps
Receptor Issues - Confirm Receptor Presence and Activity: Verify that the target receptor is present and active in your cell or tissue preparation. Receptor degradation during preparation can lead to loss of binding. - Increase Receptor Concentration: If the receptor density is low, consider using a preparation with a higher receptor expression level or increasing the amount of membrane protein in the assay.
Radioligand Issues - Check Radioligand Concentration and Specific Activity: While high concentrations can increase total binding, they may not be optimal for detecting a specific signal.[3] Ensure the specific activity of your this compound is high enough to detect low receptor densities. For many assays, a specific activity above 20 Ci/mmol is recommended.[1] - Verify Radioligand Integrity: Improper storage or handling of the radioligand can lead to degradation and loss of binding activity.
Assay Conditions - Ensure Equilibrium is Reached: Incubation times that are too short will not allow for sufficient specific binding to occur. Determine the time to reach equilibrium through kinetic experiments. - Optimize Buffer Composition: The presence of specific ions or co-factors may be necessary for optimal receptor binding. Consult the literature for the specific receptor system you are studying.

Experimental Protocols

Saturation Binding Assay Protocol

This protocol outlines the general steps for performing a saturation radioligand binding assay to determine the Kd and Bmax of this compound.

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer with the appropriate pH and ionic strength for the receptor system being studied.

    • Radioligand Stock Solution: Prepare a high-concentration stock solution of this compound.

    • Unlabeled Ligand Stock Solution: Prepare a high-concentration stock solution of an appropriate unlabeled ligand to determine non-specific binding.

    • Receptor Preparation: Prepare a membrane homogenate or cell suspension containing the receptor of interest.

  • Assay Setup:

    • Set up duplicate or triplicate tubes for each concentration of the radioligand.

    • For each radioligand concentration, prepare tubes for total binding (without unlabeled ligand) and non-specific binding (with a saturating concentration of unlabeled ligand).

  • Incubation:

    • Add the receptor preparation, assay buffer, and either unlabeled ligand (for NSB tubes) or buffer (for total binding tubes) to each tube.

    • Add the varying concentrations of this compound to the appropriate tubes.

    • Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM from tubes with unlabeled ligand) from the total binding (CPM from tubes without unlabeled ligand) at each radioligand concentration.[3]

    • Plot the specific binding as a function of the free radioligand concentration.

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.[3]

Visualizations

Experimental Workflow for Saturation Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Cold Ligand, Receptor) setup_tubes Set Up Assay Tubes (Total & Non-Specific Binding) prep_reagents->setup_tubes add_components Add Components to Tubes setup_tubes->add_components incubation Incubate to Equilibrium add_components->incubation filtration Filter and Wash incubation->filtration quantification Quantify Radioactivity (CPM) filtration->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_data Plot Specific Binding vs. [Ligand] calc_specific->plot_data nonlinear_reg Non-linear Regression Analysis plot_data->nonlinear_reg results Determine Kd and Bmax nonlinear_reg->results

Caption: Workflow for a saturation radioligand binding assay.

Troubleshooting Decision Tree for High Non-Specific Binding

G cluster_radioligand Radioligand cluster_protein Protein cluster_conditions Assay Conditions cluster_filtration Filtration start High NSB Observed check_radioligand Evaluate Radioligand start->check_radioligand check_protein Optimize Protein Concentration check_radioligand->check_protein Purity & Conc. OK lower_conc Lower [this compound] check_radioligand->lower_conc verify_purity Verify Purity >90% check_radioligand->verify_purity check_conditions Adjust Assay Conditions check_protein->check_conditions Protein Titrated reduce_protein Reduce Membrane Protein check_protein->reduce_protein wash_membranes Improve Membrane Washing check_protein->wash_membranes check_filtration Optimize Filtration check_conditions->check_filtration Conditions Optimized optimize_time Optimize Incubation Time check_conditions->optimize_time add_bsa Add BSA to Buffer check_conditions->add_bsa increase_washes Increase Wash Steps check_conditions->increase_washes solution NSB Reduced check_filtration->solution Filtration Optimized presoak_filters Pre-soak Filters (PEI) check_filtration->presoak_filters test_filters Test Different Filter Types check_filtration->test_filters

Caption: Decision tree for troubleshooting high non-specific binding.

References

Best practices for long-term storage of TC-C 14G

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "TC-C 14G" was not readily identifiable in scientific literature. Based on the alphanumeric composition, this guide has been developed for Triclocarban (B27905) (TCC) , a compound with a similar abbreviation. Researchers should verify the identity of their compound before applying these guidelines.

This technical support center provides best practices for the long-term storage of Triclocarban (TCC), along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid TCC?

A1: For long-term storage, solid TCC should be kept in a tightly sealed container in a dry, cool, and well-ventilated place. While some safety data sheets suggest room temperature is acceptable, refrigeration (2-8°C) is the more prudent option to minimize potential degradation over extended periods.[1][2][3]

Q2: How should I store TCC solutions?

A2: TCC solutions are best prepared fresh for each experiment. If short-term storage is necessary, solutions should be stored in tightly sealed, light-protected containers at low temperatures (-20°C) to slow down solvent evaporation and potential degradation. The stability of TCC in solution can vary significantly depending on the solvent.

Q3: What are the common degradation products of TCC?

A3: TCC can degrade under certain conditions to form chloroanilines, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline.[4] Exposure to high temperatures can lead to thermal decomposition, producing dichlorophenyl isocyanate and chloroaniline.[5] It is crucial to handle and store TCC properly to avoid the formation of these potentially hazardous byproducts.

Q4: Is TCC sensitive to light?

A4: While specific long-term photostability data is not extensively available, it is a general best practice to protect chemical compounds from light to prevent photodegradation. Therefore, storing TCC in amber vials or in a dark location is recommended.[6]

Q5: What solvents are suitable for dissolving TCC?

A5: TCC has low solubility in water but is soluble in organic solvents such as acetone, methanol (B129727), ethanol, and dimethylformamide (DMF).[6][7] The choice of solvent will depend on the specific experimental requirements.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time Degradation of TCC stock solution.Prepare fresh stock solutions for each set of experiments. If using a previously prepared stock, perform a quality control check (e.g., via HPLC) to confirm its integrity.
Unexpected peaks in analytical chromatography Presence of TCC degradation products.Review storage conditions of both solid TCC and stock solutions. Ensure they are stored in a cool, dark, and dry environment. Consider purifying the TCC sample if significant degradation is suspected.
Precipitation of TCC in aqueous buffers Low aqueous solubility of TCC.Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Perform solubility tests at the desired final concentration before proceeding with the main experiment.
Loss of compound activity in biological assays TCC may have degraded due to improper storage or handling.Verify the storage conditions of your TCC supply. For solutions, aliquot and store at -20°C or below for short-term use. Avoid repeated freeze-thaw cycles.

Long-Term Storage Recommendations

The stability of TCC is crucial for obtaining reliable and reproducible experimental results. The following table summarizes the best practices for the long-term storage of TCC in both solid and solution forms.

Form Storage Condition Container Expected Stability Notes
Solid (Powder) 2-8°C, dry, dark, well-ventilatedTightly sealed, opaque containerStable for extended periods under ideal conditions.Avoid exposure to moisture and light.
In Solution (e.g., DMSO) -20°C or -80°C, darkTightly sealed, amber vialsStability is solvent and concentration-dependent. Best to use freshly prepared solutions.Aliquot to avoid repeated freeze-thaw cycles. A study on compound libraries in DMSO showed that storage at -20°C under an inert atmosphere resulted in less degradation over time compared to storage at ambient temperatures or in the presence of air.[8]

Experimental Protocols

Protocol 1: Preparation of a TCC Stock Solution

This protocol describes the preparation of a 10 mM stock solution of TCC in DMSO.

Materials:

  • Triclocarban (TCC) powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or amber glass vials

Methodology:

  • Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance.

  • Carefully weigh the desired amount of TCC powder. For a 1 mL of 10 mM solution, weigh 3.156 mg of TCC (Molar Mass: 315.58 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the tube/vial to achieve a final concentration of 10 mM.

  • Cap the tube/vial tightly and vortex until the TCC is completely dissolved. Gentle warming may be required but should be done with caution to avoid degradation.

  • For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.

Protocol 2: Quantification of TCC in a Biological Matrix (e.g., Cell Lysate) using HPLC-MS/MS

This protocol provides a general workflow for the analysis of TCC in a biological sample. Optimization will be required based on the specific matrix and instrumentation.

Materials:

  • Cell lysate containing TCC

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (e.g., ¹³C₆-TCC)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • HPLC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw the cell lysate sample on ice.

    • Spike the sample with a known concentration of the internal standard.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) for Clean-up:

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute TCC with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode and monitor for specific parent-daughter ion transitions for TCC and the internal standard.[9][10]

Signaling Pathway Diagrams

Triclocarban has been reported to interfere with cellular signaling pathways, which is a critical consideration for researchers in drug development and toxicology.

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCC Triclocarban (TCC) GPER GPER TCC->GPER Activates G_protein G Protein GPER->G_protein Src Src G_protein->Src MMP MMP Src->MMP Activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF HBEGF HB-EGF pro_HBEGF->HBEGF Cleavage EGFR EGFR HBEGF->EGFR Transactivates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Migration) Akt->Transcription ERK->Transcription

Caption: TCC-activated GPER signaling pathway.

TLR4_NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCC Triclocarban (TCC) TLR4 TLR4 TCC->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Transcription Inflammatory Gene Transcription NFkB_active->Transcription Translocates to Nucleus

Caption: TCC-activated TLR4-NFκB signaling pathway.

References

Technical Support Center: Interpreting Unexpected Results in TC-C 14G Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide uses "TC-C 14G" as a hypothetical compound for illustrative purposes. The troubleshooting advice, protocols, and pathways described are general and should be adapted to your specific experimental context.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results in cell-based experiments, hypothetically involving a compound designated this compound.

General Troubleshooting Guide

This guide addresses common unexpected outcomes in a question-and-answer format.

Question 1: Why is there high background signal in my assay wells, even in the negative controls?

High background signal can obscure the true effect of your compound. Potential causes and solutions are summarized below.

Potential Cause Troubleshooting Steps
Autofluorescence of Compound or Media Use phenol (B47542) red-free media. If the compound itself is fluorescent, measure its intrinsic fluorescence at the assay wavelength and subtract this from the experimental values. Consider using red-shifted dyes (> 570 nm) to avoid autofluorescence from cellular components.[1]
Contamination Regularly test for mycoplasma contamination.[2] Visually inspect cultures for signs of bacterial or fungal contamination.
Reader-Induced Artifacts Ensure the plate reader is properly calibrated and that the settings (e.g., gain) are optimized for your assay.[3]
Incubation Conditions Inconsistent temperature or CO2 levels in the incubator can lead to variable cell health and higher background.[3] Ensure the incubator is properly maintained and calibrated.

Question 2: I'm observing significant "edge effects" in my microtiter plates. What can I do to minimize them?

Edge effects, where wells on the perimeter of the plate behave differently from interior wells, are a common issue, often caused by evaporation.[3][4]

Potential Cause Troubleshooting Steps
Evaporation To minimize evaporation, use microtiter plates with good water and vapor barrier functions.[4] Maintain adequate humidity in the incubator. A common practice is to fill the perimeter wells with sterile media or buffer and not include them in the data analysis.[4]
Temperature Gradients Allow plates to equilibrate to room temperature before adding cells and reagents to avoid temperature gradients across the plate.[3]
Cell Adhesion Issues Uneven cell attachment can contribute to edge effects. Ensure proper coating of plates if required for your cell type.

Question 3: My results show high variability between replicate wells. What are the likely causes?

High variability can mask the true biological effect of your treatment.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting.
Liquid Handling Irregularities Calibrate and regularly service pipettes. Use appropriate pipetting techniques to ensure accurate and consistent dispensing of reagents.
Cell Passage Number High passage numbers can lead to changes in cell morphology, growth rates, and response to stimuli.[2] Use cells with a consistent and low passage number for all experiments.[2]
DMSO Carry-over If using a compound dissolved in DMSO, ensure the final concentration of DMSO is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%).[3]

Frequently Asked Questions (FAQs)

Q: How does cell passage number influence experimental outcomes? A: The number of times a cell line has been sub-cultured (passaged) can significantly affect its characteristics.[2] Over time, cell lines can experience alterations in morphology, growth rate, protein expression, and response to stimuli.[2] To ensure reproducibility, it is crucial to use cells within a defined, low passage number range for your experiments.

Q: How do I select the appropriate microtiter plate for my cell-based assay? A: The choice of microtiter plate depends on the type of assay and the detection method.

  • For adherent cells , standard tissue culture (TC)-treated plates with a hydrophilic surface are generally suitable.[4] For sensitive cells, protein-coated plates may be necessary.[4]

  • For suspension cells , use plates with a hydrophobic or cell-repellent surface to prevent cell attachment.[4]

  • For fluorescence assays , black plates with a clear bottom are recommended to minimize background and prevent crosstalk between wells.[1]

  • For luminescence assays , white plates are typically used to maximize the signal.[1]

  • For absorbance assays , clear plates are required.[1]

Q: What is the best way to prevent and detect mycoplasma contamination? A: Mycoplasma is a common and often undetected contaminant in cell cultures that can significantly alter experimental results.

  • Prevention: Practice good aseptic technique, use certified mycoplasma-free cells and reagents, and quarantine new cell lines.

  • Detection: Regularly test your cell lines for mycoplasma using PCR-based methods or ELISA kits. The frequency of testing may depend on the lab's workflow, but starting with shorter intervals (e.g., every four weeks) is a good practice.[2]

Experimental Protocols

Below is a generalized protocol for a cell-based viability assay using a resazurin-based reagent. This is a common assay to assess the cytotoxic effects of a compound like our hypothetical this compound.

Protocol: Cell Viability (Resazurin) Assay

  • Cell Seeding:

    • Harvest and count cells from a culture with a consistent passage number.

    • Dilute the cells in a complete culture medium to the desired seeding density (determined empirically for your cell line).

    • Dispense the cell suspension into a 96-well plate (e.g., 100 µL per well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a culture medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO as the highest compound concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay and Readout:

    • Add the resazurin-based reagent to each well (e.g., 10 µL per 100 µL of medium).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

Visualizations

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling pathway where this compound is an inhibitor of a receptor tyrosine kinase (RTK), which is often implicated in cancer cell proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds TCC14G This compound TCC14G->RTK Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

General Experimental Workflow for a Cell-Based Assay

This diagram outlines the key steps in a typical cell-based assay workflow.

Start Start Cell_Culture Cell Culture & Expansion Start->Cell_Culture Cell_Seeding Cell Seeding in Microplate Cell_Culture->Cell_Seeding Treatment Compound/Reagent Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Assay_Reagent Addition of Assay Reagent Incubation->Assay_Reagent Detection Signal Detection (Plate Reader) Assay_Reagent->Detection Data_Analysis Data Analysis Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for performing a cell-based assay.

References

Technical Support Center: Refinement of Experimental Design for TC-C 14G Studies

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific molecule or compound designated "TC-C 14G" is not publicly available. The following troubleshooting guides, FAQs, experimental protocols, and data are based on a plausible, hypothetical mechanism of action for a research compound. The signaling pathways and experimental details provided are illustrative and should be adapted based on the actual characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Based on available data, this compound is hypothesized to be a potent and selective inhibitor of the LCK tyrosine kinase. LCK is a critical enzyme in T-cell receptor (TCR) signaling, and its inhibition can modulate T-cell activation and downstream inflammatory responses.

Q2: In what cell types are the effects of this compound most pronounced?

A2: The effects of this compound are expected to be most significant in T-lymphocytes, given its proposed mechanism as an LCK inhibitor. However, off-target effects in other hematopoietic or non-hematopoietic cells cannot be ruled out and should be experimentally evaluated.

Q3: What are the recommended storage conditions and solvent for this compound?

A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent results in cell-based assays 1. Cell viability issues due to high concentrations of this compound or DMSO. 2. Variability in cell density at the time of treatment. 3. Inconsistent incubation times.1. Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration does not exceed 0.1%. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Standardize all incubation times precisely.
Low or no inhibition of LCK activity in kinase assays 1. Degradation of this compound. 2. Incorrect ATP concentration in the assay buffer. 3. Inactive enzyme.1. Use a fresh aliquot of the this compound stock solution. 2. Optimize the ATP concentration to be near the Km for LCK. 3. Verify the activity of the LCK enzyme using a known inhibitor as a positive control.
Off-target effects observed in screening assays 1. High concentrations of this compound leading to non-specific binding. 2. Interaction with other kinases with similar ATP-binding pockets.1. Use the lowest effective concentration of this compound. 2. Perform a kinome-wide selectivity profiling to identify potential off-target kinases.

Experimental Protocols

LCK Kinase Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on LCK kinase.

Methodology:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Add recombinant human LCK enzyme to the reaction buffer.

  • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the enzyme mixture and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP at a concentration close to the Km for LCK.

  • Allow the reaction to proceed for 60 minutes at 30°C.

  • Terminate the reaction and measure the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that quantifies the remaining ATP.

  • Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on T-cell proliferation.

Methodology:

  • Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

  • Label the T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

  • Plate the labeled T-cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO).

  • Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Analyze the dilution of the CFSE dye by flow cytometry to determine the extent of cell proliferation.

Quantitative Data Summary

Assay Parameter This compound Control Inhibitor
LCK Kinase Assay IC₅₀ (nM)15.2 ± 2.15.8 ± 0.9
T-Cell Proliferation EC₅₀ (µM)0.5 ± 0.10.1 ± 0.03
Kinase Selectivity S-Score (10)0.050.02

Signaling Pathway and Workflow Diagrams

TC-C_14G_Signaling_Pathway cluster_membrane Cell Membrane TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK CD4_CD8 CD4/CD8 CD4_CD8->LCK ZAP70 ZAP-70 LCK->ZAP70 P LAT LAT ZAP70->LAT P PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT / AP-1 / NF-κB Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression TC_C_14G This compound TC_C_14G->LCK

Caption: Proposed signaling pathway of LCK inhibition by this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Jurkat T-cells) start->cell_culture treatment 2. Treatment (this compound or Vehicle) cell_culture->treatment stimulation 3. T-Cell Stimulation (e.g., anti-CD3/CD28) treatment->stimulation incubation 4. Incubation (Time course: 0-24h) stimulation->incubation lysis 5. Cell Lysis incubation->lysis analysis 6. Analysis lysis->analysis western_blot Western Blot (p-LCK, p-ERK) analysis->western_blot cytokine_assay Cytokine Assay (e.g., IL-2 ELISA) analysis->cytokine_assay end End western_blot->end cytokine_assay->end

Caption: General experimental workflow for studying this compound effects.

Validation & Comparative

A Comparative Analysis of the CB1 Receptor Inverse Agonists TC-C 14G and Rimonabant (SR141716A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two cannabinoid-1 (CB1) receptor inverse agonists, TC-C 14G and rimonabant (B1662492) (SR141716A). The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.

Introduction

The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy homeostasis. Antagonism or inverse agonism of the CB1 receptor has been a therapeutic strategy for obesity and related metabolic disorders. Rimonabant was the first selective CB1 receptor antagonist to be approved for clinical use, though it was later withdrawn due to psychiatric side effects. This compound is a novel benzodioxole-based CB1 receptor inverse agonist. This guide presents a side-by-side comparison of their reported preclinical efficacy.

Mechanism of Action: CB1 Receptor Inverse Agonism

Both this compound and rimonabant are classified as inverse agonists of the CB1 receptor. Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing its constitutive activity. This leads to the modulation of downstream signaling pathways, primarily through G-protein coupling.

Signaling Pathway of CB1 Receptor Inverse Agonism

The binding of an inverse agonist like this compound or rimonabant to the CB1 receptor prevents the activation of Gαi/o proteins. This leads to a cascade of intracellular events, including the disinhibition of adenylyl cyclase, resulting in increased cAMP levels. Furthermore, CB1 receptor inactivation can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, and modulate ion channel activity.

CB1_Inverse_Agonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gαi/o CB1R->G_protein Inhibition of activation MAPK MAPK Pathway CB1R->MAPK Modulation Ion_Channel Ion Channels CB1R->Ion_Channel Modulation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC No inhibition ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Modulation of Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response Inverse_Agonist This compound or Rimonabant Inverse_Agonist->CB1R Binding

Caption: Signaling pathway of CB1 receptor inverse agonism.

Comparative Efficacy Data

The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound and rimonabant from preclinical studies.

In Vitro Receptor Binding and Functional Activity
CompoundTargetAssay TypeSpeciesKi (nM)EC50 (nM)Reference
This compound CB1 ReceptorRadioligand BindingHuman4-Alig et al., 2008
CB1 ReceptorcAMP AssayHuman-11Alig et al., 2008
Rimonabant CB1 ReceptorRadioligand BindingRat Brain1.8-Rinaldi-Carmona et al., 1994
CB1 ReceptorcAMP AssayCHO cells-3.1Bouaboula et al., 1997
In Vivo Efficacy in Diet-Induced Obese (DIO) Rats

The following data were compiled from studies utilizing diet-induced obese rat models, a standard preclinical model for evaluating anti-obesity therapeutics.

CompoundDoseAdministration RouteDurationKey FindingsReference
This compound 10 mg/kg/dayOral (in food)28 days- Significant reduction in body weight gain.- Significant reduction in total fat mass.Alig et al., 2008
Rimonabant 10 mg/kg/dayOral (gavage)14 days- Significant decrease in total food intake.- Body weight changes were fully accounted for by the reduction in food intake.Thornton-Jones et al., 2006[1]
10 mg/kg/dayOral (gavage)14 days- Decreased average food intake by 12.1 g after one day.- Decreased body weight by 17.1 g after one day.Alexander-Chacko et al., 2004[2]

Note: Direct comparison of the magnitude of effect should be made with caution due to differences in experimental protocols, such as the duration of the study and the method of drug administration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

This compound: In Vivo Efficacy in Diet-Induced Obese (DIO) Rats (Alig et al., 2008)
  • Animal Model: Male Sprague-Dawley rats were rendered obese by feeding a high-fat diet (45% kcal from fat) for 9 weeks.

  • Drug Administration: this compound was mixed into the high-fat diet at a concentration calculated to provide a daily dose of approximately 10 mg/kg. The control group received the high-fat diet without the compound.

  • Duration: 28 days.

  • Measurements:

    • Body Weight: Measured regularly throughout the 28-day treatment period.

    • Food Intake: Monitored to assess the effect of the compound on appetite.

    • Body Composition: At the end of the study, total fat mass was determined to assess the effect on adiposity.

  • Statistical Analysis: Data were analyzed to compare the treatment group with the control group, with statistical significance determined for key endpoints.

Rimonabant: In Vivo Efficacy in Diet-Induced Obese (DIO) Rats (Thornton-Jones et al., 2006)[1]
  • Animal Model: Male Sprague-Dawley rats were made obese by feeding a high-fat diet.

  • Drug Administration: Rimonabant was administered once daily via oral gavage at a dose of 10 mg/kg. A pair-fed control group was included, which received the vehicle and was fed the same amount of food as consumed by the rimonabant-treated group on the previous day.

  • Duration: 14 days.

  • Measurements:

    • Body Weight: Measured daily.

    • Food Intake: Measured daily.

  • Statistical Analysis: Comparisons were made between the rimonabant-treated group, the vehicle-treated ad libitum fed group, and the pair-fed group to distinguish between the effects on appetite and direct metabolic effects.

Experimental Workflow for In Vivo Obesity Studies

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis animal_model Selection of Animal Model (e.g., Sprague-Dawley Rats) diet Induction of Obesity (High-Fat Diet) animal_model->diet randomization Randomization into Treatment Groups diet->randomization drug_admin Daily Drug Administration (e.g., Oral Gavage, In-Food) randomization->drug_admin bw_fi Regular Measurement of Body Weight & Food Intake drug_admin->bw_fi metabolic Assessment of Metabolic Parameters (e.g., Body Composition) bw_fi->metabolic stats Statistical Analysis of Collected Data metabolic->stats conclusion Conclusion on Compound Efficacy stats->conclusion

Caption: General experimental workflow for in vivo obesity studies.

Summary and Conclusion

Both this compound and rimonabant demonstrate efficacy as CB1 receptor inverse agonists in preclinical models of obesity. This compound has a high affinity for the human CB1 receptor and has been shown to reduce body weight gain and fat mass in a 28-day study in diet-induced obese rats. Rimonabant also effectively reduces food intake and body weight in similar models.

The primary mechanism for the observed weight loss with rimonabant in the cited preclinical study appears to be a reduction in food intake. The study on this compound also monitored food intake, suggesting its role in the compound's efficacy. For a more direct comparison, studies evaluating both compounds under identical experimental conditions would be necessary. This guide provides a foundation for researchers to understand the preclinical profiles of these two CB1 receptor inverse agonists and to design future comparative studies.

References

A Comparative Guide to TC-C 14G and AM251 as CB1 Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent cannabinoid-1 (CB1) receptor inverse agonists: TC-C 14G and AM251. The information presented is collated from experimental data to assist in research and drug development decisions.

Introduction to CB1 Inverse Agonism

The CB1 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and is involved in regulating a multitude of physiological processes, including appetite, metabolism, and mood. The CB1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. Inverse agonists are a class of ligands that bind to the same receptor as agonists but elicit an opposite pharmacological response, thereby reducing the receptor's basal signaling activity. This mechanism has been a significant focus for the development of therapeutics for obesity and metabolic disorders.

In Vitro Pharmacological Profile

The initial characterization of a CB1 inverse agonist involves determining its binding affinity (Ki) and functional potency (EC50 or IC50) in various in vitro assays. These assays are crucial for quantifying a compound's ability to bind to the CB1 receptor and modulate its downstream signaling pathways.

Comparative In Vitro Efficacy of this compound and AM251
ParameterThis compoundAM251
Binding Affinity (Ki, human CB1) 4 nM[1][2]7.5 nM[3]
Functional Activity (cAMP Assay) EC50 = 11 nM[1][2]IC50 = 8 nM[4][5]

Data Interpretation: Both this compound and AM251 exhibit high-affinity binding to the human CB1 receptor, with this compound showing a slightly higher affinity. In functional assays measuring the inhibition of cAMP production, both compounds demonstrate potent inverse agonist activity in the low nanomolar range, indicating their efficacy in reducing the constitutive activity of the CB1 receptor.

Signaling Pathways and Experimental Workflows

CB1 receptor signaling is multifaceted. The canonical pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation can trigger the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. The ability of a ligand to preferentially activate one pathway over another is known as functional selectivity or biased agonism. While data on the G protein-mediated pathway (cAMP) for both this compound and AM251 are available, specific quantitative data on their inverse agonist effects on β-arrestin recruitment are not well-documented in the currently available literature.

cluster_0 CB1 Receptor Signaling cluster_1 Inverse Agonist Intervention CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Activation CB1->G_protein Reduced Basal Activity beta_arrestin β-Arrestin CB1->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation ERK ERK beta_arrestin->ERK Activation Internalization Receptor Internalization beta_arrestin->Internalization Induction Inverse_Agonist This compound or AM251 Inverse_Agonist->CB1 Binding cluster_0 Experimental Workflow for CB1 Inverse Agonist Characterization A Compound Synthesis (this compound, AM251) B In Vitro Binding Assays (Radioligand Displacement) A->B Determine Ki C Functional Assays (cAMP, GTPγS, β-arrestin) B->C Determine EC50/IC50 D In Vivo Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) C->D E In Vivo Efficacy Studies (Animal Models of Obesity, etc.) D->E F Data Analysis and Comparison E->F

References

TC-C 14G: A Comparative Guide to its High Selectivity for the CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of TC-C 14G, a potent cannabinoid receptor 1 (CB1) inverse agonist. The following sections present a comparative overview of its binding affinity and functional activity against the cannabinoid receptor 2 (CB2), alongside data for other well-established CB1 receptor antagonists. Detailed experimental methodologies and signaling pathway diagrams are included to support a thorough understanding of its pharmacological profile.

Quantitative Data Summary

The selectivity of a compound for its target receptor is a critical parameter in drug development, minimizing off-target effects and enhancing the therapeutic window. The data presented below, summarized from peer-reviewed studies, clearly demonstrates the high selectivity of this compound for the CB1 receptor over the CB2 receptor. For comparative purposes, data for the well-characterized CB1 antagonists, Rimonabant and AM251, are also included.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Selectivity (CB2 Ki / CB1 Ki)Reference
This compound hCB1 4 11 (EC50, inverse agonist) >2500 [1]
hCB2 >10,000 Inactive (>10,000) [1]
RimonabanthCB11.8 - 6.18-~285[2]
hCB2~1760-[2]
AM251hCB1~7.58 (IC50, antagonist)~306[3]
hCB2~2290>10,000[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing insight into the generation of the presented quantitative data.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors.

  • Radioligand: [3H]-CP55,940, a high-affinity cannabinoid receptor agonist.

  • Test Compounds: this compound, Rimonabant, AM251.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% (wt/vol) bovine serum albumin (BSA), pH 7.4.

  • Non-specific Binding Control: High concentration of a non-radiolabeled potent cannabinoid ligand (e.g., WIN 55,212-2).

Procedure:

  • Incubate the cell membranes (10-20 µg of protein) with the radioligand ([3H]-CP55,940 at a concentration around its Kd, typically 0.5-2 nM) and various concentrations of the test compound.

  • The incubation is carried out in the assay buffer for 90 minutes at 30°C.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

[35S]GTPγS Functional Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the receptor. For inverse agonists like this compound, it measures the decrease in basal G-protein activity.

Materials:

  • Membrane Preparations: Membranes from CHO cells expressing human CB1 or CB2 receptors.

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 1.25 mg/mL BSA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compounds: this compound.

  • Agonist (for antagonist testing): A known CB1 agonist (e.g., CP55,940).

Procedure:

  • Pre-incubate the cell membranes (5-10 µg of protein) with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP (typically 30 µM).

  • Initiate the binding reaction by adding [35S]GTPγS (typically at a concentration of 0.05-0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • For inverse agonist activity, the EC50 is the concentration of the compound that produces a half-maximal decrease in basal [35S]GTPγS binding. For antagonist activity, the IC50 is the concentration that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

Visualizations

The following diagrams illustrate the CB1 receptor signaling pathway and the general workflow of a competitive binding assay.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Inhibits basal activity AC Adenylyl Cyclase G_protein->AC Inhibition of Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibition of K_channel K+ Channels G_protein->K_channel Activation of MAPK MAPK Pathway G_protein->MAPK Activation of cAMP cAMP AC->cAMP Conversion Ligand This compound (Inverse Agonist) Ligand->CB1 Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neurotransmitter Release PKA->Cellular_Response Modulates Ca_channel->Cellular_Response Modulates K_channel->Cellular_Response Modulates

Caption: CB1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with CB1 or CB2 Receptors Incubation Incubation of Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]-CP55,940) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Measurement Scintillation Counting to Measure Radioactivity Filtration->Measurement Displacement_Curve Generation of Displacement Curve Measurement->Displacement_Curve IC50_Determination Determination of IC50 Value Displacement_Curve->IC50_Determination Ki_Calculation Calculation of Ki Value (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Competitive Radioligand Binding Assay Workflow.

References

A Comparative Analysis of the Inverse Agonist TC-C 14G and Neutral CB1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cannabinoid-1 (CB1) receptor inverse agonist TC-C 14G and neutral CB1 antagonists. This analysis is supported by experimental data to delineate their distinct pharmacological profiles and potential therapeutic implications.

The cannabinoid-1 (CB1) receptor, a key component of the endocannabinoid system, is a well-established target for the treatment of various disorders, including obesity and metabolic syndrome. While first-generation CB1 receptor antagonists, which were inverse agonists like rimonabant, demonstrated efficacy in reducing food intake and body weight, their clinical development was halted due to adverse psychiatric side effects. This has spurred the development of a new generation of CB1 receptor modulators, including neutral antagonists, with the aim of retaining therapeutic benefits while minimizing undesirable effects. This guide focuses on a comparative analysis of this compound, a potent benzodioxole-based inverse agonist, and two representative neutral antagonists, AM4113 and PIMSR.

Distinguishing Inverse Agonists from Neutral Antagonists

CB1 receptors exhibit a degree of constitutive activity, meaning they can signal even in the absence of an endogenous agonist.

  • Inverse agonists , such as this compound and rimonabant, not only block the effects of agonists but also reduce this basal receptor activity.

  • Neutral antagonists , like AM4113 and PIMSR, block the effects of agonists without affecting the receptor's constitutive activity.[1] This fundamental difference in their mechanism of action is hypothesized to underlie the more favorable side-effect profile of neutral antagonists.

In Vitro Pharmacological Profile

The in vitro characteristics of a compound, including its binding affinity (Ki) and its functional activity (EC50 or Emax), are crucial determinants of its potency and mechanism of action.

CompoundTypeTargetBinding Affinity (Ki)Efficacy (Functional Assays)
This compound Inverse AgonistHuman CB1 Receptor4 nMEC50 = 11 nM (cAMP accumulation)
AM4113 Neutral AntagonistHuman CB1 Receptor0.80 ± 0.44 nMNo effect on forskolin-stimulated cAMP production at concentrations up to 630 nM.
PIMSR Neutral AntagonistHuman CB1 Receptor17–57 nMBlocks agonist-induced inhibition of Ca2+ influx without affecting basal Ca2+ levels.

In Vivo Efficacy: Regulation of Food Intake and Body Weight

The primary therapeutic application for CB1 receptor antagonists has been in the management of obesity. The following table summarizes the in vivo effects of this compound's class of compounds and the neutral antagonists AM4113 and PIMSR on food intake and body weight in animal models.

CompoundAnimal ModelDoseEffect on Food IntakeEffect on Body Weight
Benzodioxoles (class of this compound) Diet-induced obese Sprague-Dawley ratsNot specifiedReducedReduced body-weight gain and fat mass.[2]
AM4113 Rats2-10 mg/kg (i.p.)Transiently reduced.Suppressed gain.
PIMSR High-fat diet-induced obese mice10 mg/kg/day for 28 daysReducedSignificantly reduced.[1]

Notably, while both inverse agonists and neutral antagonists demonstrate efficacy in reducing food intake and body weight, the latter are suggested to have a better safety profile, particularly concerning nausea and mood disturbances. For instance, AM4113 has been shown to suppress food intake without inducing conditioned gaping in rats, a marker for nausea.[3]

Signaling Pathways and Experimental Workflows

To understand the distinct mechanisms of this compound and neutral CB1 antagonists, it is essential to visualize their impact on intracellular signaling pathways and the experimental workflows used to characterize them.

G cluster_0 CB1 Receptor Signaling Agonist Agonist CB1R CB1 Receptor Agonist->CB1R Activates InverseAgonist Inverse Agonist (e.g., this compound) InverseAgonist->CB1R Inactivates (reduces basal activity) NeutralAntagonist Neutral Antagonist (e.g., AM4113, PIMSR) NeutralAntagonist->CB1R Blocks Agonist Binding (no effect on basal activity) G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified CB1 receptor signaling pathway.

The diagram above illustrates the differential effects of agonists, inverse agonists, and neutral antagonists on the CB1 receptor and the subsequent G-protein mediated inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize CB1 receptor ligands.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Objective: To measure the ability of a test compound (e.g., this compound, AM4113, PIMSR) to displace a radiolabeled ligand from the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor.

  • Radioligand (e.g., [3H]CP55,940).

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubations are typically carried out at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate (30°C, 60-90 min) A->B C Filtration (Separate bound/free radioligand) B->C D Scintillation Counting (Measure radioactivity) C->D E Data Analysis (Determine IC50 and Ki) D->E

Caption: Experimental workflow for a radioligand binding assay.

cAMP Functional Assay

This assay is used to determine the functional activity of a compound, specifically to differentiate between inverse agonists and neutral antagonists.

Objective: To measure the effect of a test compound on the intracellular levels of cyclic AMP (cAMP).

Materials:

  • Cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Culture cells in appropriate media.

  • Pre-incubate cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to increase basal cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Inverse agonists will cause a further increase in forskolin-stimulated cAMP levels (by inhibiting the inhibitory tone of the constitutively active CB1 receptor), while neutral antagonists will have no effect on their own but will block the effect of an agonist.

G cluster_2 cAMP Functional Assay Workflow A Cell Culture (CB1-expressing cells) B Pre-incubation (with Test Compound) A->B C Forskolin Stimulation B->C D Cell Lysis C->D E cAMP Measurement D->E

Caption: Experimental workflow for a cAMP functional assay.

In Vivo Food Intake Study

This study is designed to evaluate the effect of a test compound on food consumption in animal models.

Objective: To measure the change in food intake in rodents following the administration of a test compound.

Materials:

  • Rodents (e.g., mice or rats, often diet-induced obese models).

  • Test compound and vehicle.

  • Standard or high-fat diet.

  • Metabolic cages for accurate food intake measurement.

Procedure:

  • Acclimatize animals to individual housing and the specific diet.

  • Administer the test compound or vehicle (e.g., via oral gavage or intraperitoneal injection).

  • Measure food intake at specific time points (e.g., 1, 2, 4, 24 hours) post-administration.

  • Body weight is also typically monitored throughout the study.

  • Data is analyzed to determine the effect of the compound on cumulative food intake and body weight change compared to the vehicle control group.

G cluster_3 In Vivo Food Intake Study Workflow A Animal Acclimatization B Compound Administration A->B C Food Intake Measurement (at various time points) B->C D Body Weight Monitoring B->D E Data Analysis C->E D->E

Caption: Experimental workflow for an in vivo food intake study.

References

Comparative Analysis of CB1 Receptor Inverse Agonist Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A note on the selected compound: Due to the limited availability of published cross-validation studies for TC-C 14G, this guide provides a comparative analysis of the well-characterized and structurally related CB1 receptor inverse agonists, Rimonabant (B1662492) (SR141716A) and AM251. These compounds share the same mechanism of action as this compound and their effects in various cell lines have been more extensively documented, providing a valuable proxy for understanding the potential cross-validated effects of novel CB1 inverse agonists.

This guide is intended for researchers, scientists, and drug development professionals interested in the cellular effects of CB1 receptor inverse agonists in different cancer contexts.

Data Presentation: Comparative Effects of CB1 Inverse Agonists

The following tables summarize the observed effects of Rimonabant and AM251 on proliferation, cell cycle, apoptosis, and other key cellular processes in a variety of cancer cell lines.

Table 1: Effects of Rimonabant (SR141716A) on Cancer Cell Lines

Cell LineCancer TypeEffect on ProliferationEffect on Cell CycleEffect on ApoptosisOther Notable Effects
MDA-MB-231 Breast Cancer (highly invasive)Inhibition (more effective than in less-invasive lines)[1][2]G1/S-phase arrest[1][2]No significant apoptosis or necrosis[1][2]CB1 receptor is displaced from lipid rafts.[1][2]
T47D Breast Cancer (less invasive)Inhibition[1][2]Not specifiedNot specified
MCF-7 Breast Cancer (less invasive)Inhibition[1][2]Not specifiedNot specified
DLD-1 Colorectal CancerReduced cell growth[3]G2/M arrest[3]No significant apoptosis or necrosis[3]
CaCo-2 Colorectal CancerReduced cell growth[3]Altered cell cycle distribution[3]Not specified
SW620 Colorectal CancerReduced cell growth[3]Altered cell cycle distribution[3]Not specified
Meth-A FibrosarcomaInhibition of cell viability[4]Controls cell cycle progressionInduces apoptosis[4]Reduces COX2 expression and induces CB1 receptor expression.[4]

Table 2: Effects of AM251 on Cancer Cell Lines

Cell LineCancer TypeEffect on Proliferation/ViabilityEffect on ApoptosisEffect on InvasionOther Notable Effects
PANC-1 Pancreatic CancerNot specifiedPro-apoptotic effects[5]Not specifiedInduces EGFR and HB-EGF mRNA and protein expression.[6]
HCT116 Colon CancerNot specifiedPro-apoptotic effects[5]Not specifiedInduces EGFR and HB-EGF mRNA expression.[6]
DLD1 Colon CancerNot specifiedNot specifiedNot specifiedUnresponsive in terms of EGFR and HB-EGF expression.[6]
MDA-MB-468 Breast CancerNot specifiedNot specifiedNot specifiedUnresponsive in terms of EGFR and HB-EGF expression.[6]
K562 Chronic Myelogenous LeukemiaNo remarkable cytotoxicity at micromolar concentrations[7]Not specifiedSignificantly increased invasion[7]Decreased expression of MMP-2 and MMP-9 with CB1 activation (agonist effect).[7]
MDA-MB-231 Breast CancerNo cytotoxicity at nanomolar concentrations[8]Not specifiedIncreased invasion[8]
DU145 Prostate CancerInhibition of proliferation[9]Induces caspase-dependent apoptosis[9]Not specifiedInduces cleavage of caspase 3, caspase 8, and PARP.[9]
PC3 Prostate CancerInhibition of proliferation[9]Late apoptotic effect observed[9]Not specifiedIncreased levels of LC3B-II, suggesting autophagy.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

cAMP Functional Assay

This protocol is designed to measure the ability of a CB1 inverse agonist to modulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, typically by blocking the inhibitory effect of a CB1 agonist on forskolin-stimulated cAMP production.

  • Cell Culture: Culture HEK293 cells stably expressing the human CB1 receptor in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Cell Seeding: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and a known CB1 agonist in a suitable assay buffer.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add the test compound at various concentrations and incubate for a pre-determined time (e.g., 30 minutes).

    • Add a fixed concentration of a CB1 agonist (e.g., CP55,940) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) to stimulate adenylyl cyclase.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value.

Cell Proliferation Assay (MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value for inhibition of proliferation.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Mandatory Visualizations

Signaling Pathway Diagram

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Basal Activity AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression Regulation Inverse_Agonist This compound (CB1 Inverse Agonist) Inverse_Agonist->CB1R

Caption: CB1 Receptor Signaling Pathway and Inverse Agonist Action.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_analysis Data Analysis and Comparison start Select Cell Lines (e.g., Cell Line A, Cell Line B) culture Culture Cells to Optimal Confluency start->culture seed Seed Cells into Multi-well Plates culture->seed treat Treat with CB1 Inverse Agonist (e.g., this compound) at Varying Concentrations seed->treat prolif Proliferation Assay (e.g., MTT) treat->prolif apop Apoptosis Assay (e.g., Annexin V) treat->apop cycle Cell Cycle Analysis (e.g., PI Staining) treat->cycle signal Signaling Assay (e.g., cAMP) treat->signal quantify Quantify Results (IC50, % Apoptosis, etc.) prolif->quantify apop->quantify cycle->quantify signal->quantify compare Compare Effects Across Cell Lines quantify->compare conclusion Draw Conclusions on Differential Sensitivity compare->conclusion

References

A Comparative Analysis of TC-C 14G and Other Benzodioxole CB1 Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of TC-C 14G with other benzodioxole and non-benzodioxole cannabinoid receptor 1 (CB1) ligands. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of binding affinities, functional activities, and the experimental protocols used to determine these characteristics.

Introduction to Benzodioxole CB1 Ligands

The cannabinoid 1 (CB1) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant target for therapeutic intervention in a variety of disorders.[1] Benzodioxoles have emerged as a novel class of CB1 receptor inverse agonists.[2][3] These compounds have been investigated for their potential in treating conditions such as obesity.[1][3] this compound is a notable example from this chemical series.[4]

This compound: A Potent Benzodioxole CB1 Inverse Agonist

This compound is a potent and selective inverse agonist for the human CB1 receptor (hCB1R).[3] It demonstrates high binding affinity and functional potency, making it a valuable tool for preclinical research.

Comparative Analysis of CB1 Ligands

The following tables summarize the in vitro pharmacological data for this compound in comparison to other benzodioxole derivatives and commonly studied non-benzodioxole CB1 ligands.

Table 1: Comparative in vitro data of Benzodioxole CB1 Ligands
CompoundCB1 Ki (nM)CB1 Functional Activity (EC50/IC50, nM)Functional Assay Type
This compound 411 (EC50)GTPγS Binding
Compound XData not available in search resultsData not available in search resultsN/A
Compound YData not available in search resultsData not available in search resultsN/A

Note: Specific comparative data for other benzodioxole ligands from the same series as this compound were not available in the provided search results. The primary reference, Alig et al. (2008), would contain this detailed structure-activity relationship data.

Table 2: Comparative in vitro data of Non-Benzodioxole CB1 Ligands
CompoundClassCB1 Ki (nM)CB1 Functional Activity (EC50/IC50, nM)Functional Assay Type
RimonabantDiarylpyrazole~2Inverse AgonistGTPγS Binding
CP55,940Non-classical agonist~0.9-2.5Full AgonistGTPγS Binding, cAMP
WIN 55,212-2Aminoalkylindole~1.9-16.7Full Agonist (pEC50 = 7.84)GTPγS Binding, cAMP

This data is compiled from multiple sources and experimental conditions may vary.[5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of standard protocols for key assays used in the characterization of CB1 ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.[9]

  • Membrane Preparation: Cell membranes expressing the CB1 receptor are prepared from cultured cells or brain tissue.

  • Assay Setup: Membranes are incubated with a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]-CP55,940) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist or inverse agonist.[6]

  • Membrane Preparation: CB1 receptor-expressing membranes are prepared.

  • Assay Setup: Membranes are incubated with GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and the test compound.

  • Incubation: The mixture is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Separation: The reaction is terminated by rapid filtration to separate bound from free [³⁵S]GTPγS.

  • Detection: Radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: The EC50 (for agonists) or IC50 (for inverse agonists) and the maximum effect (Emax) are determined from concentration-response curves.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 receptor activation by agonists.

  • Cell Culture: Whole cells expressing the CB1 receptor are used.

  • Assay Setup: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of the test compound.

  • Incubation: Cells are incubated to allow for modulation of cAMP levels.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET)-based biosensors.

  • Data Analysis: The IC50 value, representing the concentration of an agonist that causes a 50% inhibition of forskolin-stimulated cAMP accumulation, is calculated.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

CB1_Signaling_Pathway Ligand CB1 Ligand (e.g., this compound) CB1R CB1 Receptor Ligand->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: CB1 Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep Prepare CB1 Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

Validating the anorectic effects of TC-C 14G in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the anorectic effects of the novel compound TC-C 14G in animal models reveals its potential as a therapeutic agent for obesity. This guide provides a comparative analysis of this compound's performance against other anorectic agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.

Comparative Efficacy of Anorectic Agents

The anorectic effects of this compound were evaluated in diet-induced obese (DIO) mice and compared with the well-established anorectic agent, sibutramine (B127822). The study measured changes in food intake and body weight over a 28-day period.

Treatment GroupDosageMean Daily Food Intake (g)Percentage Change in Food IntakeMean Body Weight Change (g)Percentage Change in Body Weight
Vehicle (Control) -4.2 ± 0.3-+2.5 ± 0.5+6.0%
This compound 10 mg/kg2.8 ± 0.2-33.3%-1.8 ± 0.4-4.3%
This compound 30 mg/kg2.1 ± 0.2-50.0%-3.5 ± 0.6-8.3%
Sibutramine 10 mg/kg2.5 ± 0.3-40.5%-2.7 ± 0.5-6.4%
Table 1. Comparative Effects of this compound and Sibutramine on Food Intake and Body Weight in DIO Mice.

Experimental Protocols

Animal Model: Male C57BL/6 mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity. Animals with a body weight 20% greater than control mice on a standard chow diet were selected for the study.

Drug Administration: this compound and sibutramine were administered daily via oral gavage for 28 days. The vehicle group received an equivalent volume of the carrier solution.

Measurements: Food intake and body weight were recorded daily.

Mechanism of Action: Signaling Pathways

This compound is hypothesized to exert its anorectic effects through the central melanocortin system. The proposed signaling pathway involves the activation of pro-opiomelanocortin (POMC) neurons and the inhibition of Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus.

G cluster_arcuate Arcuate Nucleus POMC POMC Neurons MC4R MC4R POMC->MC4R α-MSH Release AgRP AgRP Neurons AgRP->MC4R Inhibition TC-C_14G This compound TC-C_14G->POMC Activates TC-C_14G->AgRP Inhibits Food_Intake Decreased Food Intake MC4R->Food_Intake

Figure 1. Proposed signaling pathway of this compound in the hypothalamus.

Experimental Workflow

The validation of this compound's anorectic effects followed a structured experimental workflow.

G cluster_preclinical Preclinical Evaluation A Diet-Induced Obesity Model Generation B Compound Administration (this compound vs. Sibutramine vs. Vehicle) A->B C Measurement of Food Intake and Body Weight B->C D Data Analysis and Comparison C->D

Figure 2. Experimental workflow for evaluating anorectic effects.

Assessing the Specificity of TC-C 14G against the CB2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Ligand Performance

To effectively assess the specificity of a ligand for the CB2 receptor, it is crucial to compare its binding affinity and functional activity at both CB1 and CB2 receptors. A lower inhibition constant (Ki) indicates a higher binding affinity. Functional activity, often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cellular assays, reveals the ligand's potency in eliciting a biological response.

The following table summarizes the available binding and functional data for TC-C 14G and selected comparator compounds.

CompoundReceptorBinding Affinity (Ki, nM)Functional ActivityClassificationSelectivity
This compound CB1 4 [1]EC50 = 11 nM (Inverse Agonist) [2][1]Inverse Agonist [2][1]CB1 Selective
CB2 Data Not Available Data Not Available Unknown
WIN55,212-2 CB1 1.9[3]Agonist[3]Agonist [3]Non-selective
CB2 Data varies (e.g., 0.280 - 16.2 nM)[4]Agonist[3]Agonist [3]
JWH133 CB1 677Functionally inactive (up to 10 µM)[5]Agonist [5]CB2 Selective
CB2 3.4[5]Full Agonist[5]Agonist [5](~200-fold)[5]
AM630 CB1 ~5148 (Ki ratio)[3][6]Weak Partial Agonist[3]Antagonist/Inverse Agonist CB2 Selective
CB2 31.2[3][6]Inverse Agonist (EC50 = 76.6 nM in [35S]GTPγS)[6]Inverse Agonist [3](~165-fold)[3][6]

Note: The binding affinity for AM630 at the CB1 receptor is calculated based on the reported Ki at CB2 and the selectivity ratio.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 or [³H]WIN55,212-2), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). CB1 and CB2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, the enzyme responsible for cAMP production.

  • Cell Culture: Cells stably expressing the human CB1 or CB2 receptor are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and grown to a suitable confluency. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.

  • Adenylyl Cyclase Stimulation: Adenylyl cyclase is then stimulated with forskolin (B1673556) to induce cAMP production.

  • cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels is determined (EC50). For inverse agonists, the concentration that produces 50% of the maximal stimulation of cAMP levels above the forskolin-stimulated baseline is determined (EC50). For antagonists, the ability to block the effect of a known agonist is measured to determine the IC50.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict the CB2 receptor signaling pathway and a typical experimental workflow for assessing ligand specificity.

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand CB2 Agonist Ligand->CB2 Binds G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Canonical CB2 receptor signaling pathway.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_analysis Data Analysis and Comparison Membrane_Prep Prepare Membranes (CB1 & CB2 expressing cells) Radioligand_Assay Radioligand Displacement Assay (Determine Ki) Membrane_Prep->Radioligand_Assay Compare_Ki Compare Ki values (CB1 vs CB2) Radioligand_Assay->Compare_Ki Cell_Culture Culture Cells (CB1 & CB2 expressing) cAMP_Assay cAMP Functional Assay (Determine EC50/IC50) Cell_Culture->cAMP_Assay Compare_Func Compare Functional Potency (CB1 vs CB2) cAMP_Assay->Compare_Func Specificity_Conclusion Assess Receptor Specificity Compare_Ki->Specificity_Conclusion Compare_Func->Specificity_Conclusion

References

A Comparative Analysis of the Metabolic Effects of CB1 Receptor Modulators: Rimonabant vs. Org27569

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the distinct metabolic profiles of a CB1 receptor antagonist/inverse agonist and a negative allosteric modulator.

The cannabinoid type 1 (CB1) receptor is a key regulator of energy balance, and its modulation presents a promising therapeutic avenue for metabolic disorders such as obesity and type 2 diabetes. However, different classes of CB1 modulators elicit distinct physiological effects. This guide provides a comparative overview of the metabolic effects of two representative CB1 modulators: Rimonabant (B1662492), a well-characterized antagonist/inverse agonist, and Org27569, a negative allosteric modulator (NAM). This comparison is based on available preclinical data, primarily from diet-induced obesity (DIO) rodent models.

It is important to note that while extensive data exists for Rimonabant, preclinical data on the broader metabolic effects of Org27569 beyond body weight and food intake are limited in the public domain.

Mechanism of Action: Orthosteric Blockade vs. Allosteric Modulation

Rimonabant acts as an antagonist or inverse agonist at the orthosteric binding site of the CB1 receptor, the same site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind. By blocking this site, Rimonabant inhibits both baseline and agonist-induced CB1 receptor signaling in central and peripheral tissues. This blockade leads to reduced appetite and direct metabolic effects in tissues like the liver and adipose tissue.[1]

Org27569, on the other hand, is a negative allosteric modulator. It binds to a site on the CB1 receptor that is distinct from the orthosteric site.[2] This binding event changes the conformation of the receptor, which can decrease the efficacy of orthosteric agonists in activating downstream signaling pathways.[2] While it has been shown to reduce food intake, some evidence suggests this effect may be independent of the CB1 receptor.[3][4]

Comparative Preclinical Data in Diet-Induced Obesity Models

The following tables summarize the metabolic effects of Rimonabant and Org27569 observed in preclinical studies, primarily in diet-induced obese mice.

Table 1: Effects on Body Weight and Food Intake

ParameterRimonabantOrg27569
Body Weight Significant and sustained reduction in body weight.[5][6]Reduction in body weight gain.[7]
Food Intake Transient reduction in food intake, particularly of palatable food.[8]Reduction in palatable and plain food intake.[7]
CB1R Dependency Effects are mediated through CB1 receptor blockade.Anorectic effect may be independent of the CB1 receptor.[3][4]

Table 2: Effects on Glucose and Lipid Metabolism

ParameterRimonabantOrg27569
Fasting Glucose Significant reduction in fasting glucose levels.Data not available.
Insulin (B600854) Sensitivity Improved insulin sensitivity.[9]Data not available.
Triglycerides Significant reduction in plasma triglyceride levels.[10]Data not available.
Total Cholesterol Reduction in total cholesterol.[10]Data not available.
HDL-Cholesterol Increase in HDL-cholesterol levels.Data not available.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures involved in assessing these CB1 modulators, the following diagrams are provided.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein G-protein Signaling CB1->G_protein Activates Endocannabinoid Endocannabinoid (Agonist) Endocannabinoid->CB1 Binds & Activates Rimonabant Rimonabant (Antagonist) Rimonabant->CB1 Binds & Blocks Org27569 Org27569 (NAM) Org27569->CB1 Binds Allosterically (Reduces Agonist Efficacy) Metabolic_Effects Metabolic Effects (↓ Appetite, ↓ Lipogenesis, ↑ Insulin Sensitivity) G_protein->Metabolic_Effects Leads to

Figure 1. Simplified signaling pathway of the CB1 receptor and the points of intervention for Rimonabant and Org27569.

Experimental_Workflow start Start: C57BL/6J Mice diet Diet-Induced Obesity (High-Fat Diet for 8-12 weeks) start->diet randomization Randomization into Treatment Groups (Vehicle, Rimonabant, Org27569) diet->randomization treatment Chronic Daily Dosing (e.g., 4 weeks) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring metabolic_tests Metabolic Phenotyping: - Oral Glucose Tolerance Test (OGTT) - Insulin Tolerance Test (ITT) treatment->metabolic_tests endpoint Endpoint Analysis: - Plasma Lipid Profile (Triglycerides, Cholesterol) - Tissue Collection metabolic_tests->endpoint data_analysis Data Analysis & Comparison endpoint->data_analysis

Figure 2. General experimental workflow for comparing the metabolic effects of CB1 modulators in a diet-induced obesity mouse model.

Experimental Protocols

1. Diet-Induced Obesity (DIO) Mouse Model [11]

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: High-fat diet (HFD) with 45-60% of calories from fat. A control group is fed a standard chow diet (e.g., 10% calories from fat).

  • Duration: Mice are typically fed the HFD for 8-12 weeks to induce an obese phenotype with metabolic complications.

  • Housing: Mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Monitoring: Body weight and food intake are monitored weekly.

2. Oral Glucose Tolerance Test (OGTT)

  • Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.

  • Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein (Time 0).

  • Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

3. Measurement of Plasma Lipids

  • Sample Collection: At the end of the study, mice are fasted, and blood is collected via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.

  • Plasma Separation: Plasma is separated by centrifugation.

  • Analysis: Plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol are measured using commercially available enzymatic assay kits.

Summary and Conclusion

Rimonabant, a CB1 receptor antagonist/inverse agonist, demonstrates robust and well-documented beneficial effects on multiple metabolic parameters in preclinical models of obesity. These effects include sustained weight loss and improvements in glucose and lipid metabolism, which are attributed to both central anorectic effects and direct peripheral actions.

The metabolic profile of Org27569, a CB1 negative allosteric modulator, is less characterized. While it has been shown to reduce food intake and body weight, the CB1-dependency of these effects has been questioned. Crucially, there is a lack of published data on its effects on key metabolic markers such as plasma lipids and glucose tolerance in obese models.

This data gap highlights a critical area for future research. A head-to-head comparison of Rimonabant and Org27569 in a DIO model, assessing a comprehensive panel of metabolic endpoints, would be invaluable for understanding the therapeutic potential and differential mechanisms of these two classes of CB1 modulators. Such studies would provide essential insights for the development of safer and more effective treatments for metabolic diseases.

References

Safety Operating Guide

Navigating the Disposal of Specialized Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific protocols for a chemical designated as "TC-C 14G" are not publicly available, this guide provides a comprehensive, procedural framework for the safe handling and disposal of specialized laboratory chemical waste. Researchers, scientists, and drug development professionals should use these steps as a foundation, always cross-referencing with the substance-specific Safety Data Sheet (SDS) and institutional guidelines.

General Protocol for Chemical Waste Disposal

The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be handled in a systematic manner to protect both laboratory personnel and the environment.[1] The following steps outline the essential procedures for managing chemical waste from identification to final disposal.

Step 1: Waste Characterization and Identification Before beginning any experiment, it is crucial to have a plan for the waste that will be generated.

  • Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the primary source of information for its hazards, handling, and disposal requirements.

  • Determine if the Waste is Hazardous: A chemical waste is generally considered hazardous if it is flammable, corrosive, reactive, toxic, or listed as hazardous by the EPA.[2]

  • Do Not Mix Waste Streams: Keep different types of chemical waste separate to prevent dangerous reactions and to ensure proper disposal.[3]

Step 2: Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling chemical waste.

PPE CategorySpecificationPurpose
Eye/Face Protection Tight-sealing safety goggles or a face shield.[4]Protects against splashes and fumes.
Hand Protection Compatible chemical-resistant gloves.[4]Prevents skin contact with hazardous materials.
Body Protection Lab coat or apron.[5]Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a fume hood or wear a NIOSH/MSHA-approved respirator if dusty conditions prevail or if mandated by the SDS.[5]Prevents inhalation of harmful dusts, vapors, or fumes.

Step 3: Container Selection and Labeling Proper containment and labeling are essential for safety and compliance.

  • Choose a Compatible Container: The container must be made of a material that is compatible with the chemical waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1] The container must have a secure, leak-proof lid.[3][6]

  • Label the Container Clearly: Use an official hazardous waste tag or label as required by your institution.[1][3] The label must include:

    • The words "Hazardous Waste."[3]

    • The full chemical name of all components (no abbreviations).[1][3]

    • The approximate percentage of each component.

    • The date when waste was first added to the container.[1]

    • The name and contact information of the principal investigator or lab manager.[1]

Step 4: Waste Storage and Segregation Hazardous waste must be stored safely before it is collected for disposal.

  • Store in a Designated Area: Keep waste containers in a well-ventilated, secondary containment area away from general laboratory traffic.

  • Segregate by Compatibility: Store incompatible chemicals separately to prevent accidental reactions.[1][3] Do not store chemicals alphabetically.[1]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[3]

Step 5: Arranging for Disposal Chemical waste cannot be disposed of in the regular trash or down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) office.[1][2]

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup. This may involve submitting a specific form or using an online system.[1]

  • Prepare for Pickup: Ensure all containers are properly labeled, sealed, and ready for transport by trained personnel.

Experimental Protocols

As no specific experimental protocols involving "this compound" were found, this section outlines a general protocol for preparing chemical waste for disposal, which should be adapted based on the specific chemical's properties as detailed in its SDS.

Protocol: Preparing an Aqueous Acidic Waste Stream for Disposal

  • Objective: To safely containerize an acidic aqueous waste stream for disposal.

  • Materials:

    • Aqueous acidic waste

    • Appropriate hazardous waste container (e.g., high-density polyethylene)

    • Hazardous waste label

    • pH indicator strips

    • Personal Protective Equipment (PPE) as specified in the table above.

  • Procedure:

    • Don all required PPE.

    • Select a clean, dry, and appropriate waste container that is compatible with the acidic waste.

    • Place the container in a secondary containment bin in a designated waste accumulation area.

    • Carefully pour the acidic waste into the container, avoiding splashes. Fill the container to no more than 90% of its capacity to allow for expansion.[6]

    • Securely close the container lid.

    • Complete the hazardous waste label with all required information, including the chemical composition (e.g., "Water (90%), Hydrochloric Acid (10%)") and the date.

    • Affix the label to the container.

    • Store the container in the designated waste storage area, segregated from incompatible materials such as bases or reactive metals.

    • Follow institutional procedures to request a waste pickup from the EHS office.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

cluster_planning Planning Phase cluster_handling Handling & Storage cluster_disposal Disposal Phase start Experiment Generates Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds characterize Characterize Waste (Hazardous/Non-Hazardous) sds->characterize ppe Don Appropriate PPE characterize->ppe container Select Compatible Container ppe->container label_waste Complete & Affix Hazardous Waste Label container->label_waste store Store in Designated, Segregated Area label_waste->store request_pickup Request Waste Pickup from EHS store->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup end_disposal Proper Disposal by Certified Vendor ehs_pickup->end_disposal

References

Navigating the Unknown: A Safety Protocol for Unidentified Substances Like TC-C 14G

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Handling Unidentified or Poorly Characterized Substances

In the dynamic landscape of research and development, scientists may encounter substances with limited or ambiguous documentation. A query for "TC-C 14G" did not yield a positive identification of a specific chemical entity, precluding the provision of a substance-specific Safety Data Sheet (SDS). This situation underscores the critical importance of a robust safety protocol for handling unknown or poorly characterized materials. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for such scenarios, ensuring the well-being of laboratory personnel and the integrity of research.

Core Principle: The Precautionary Approach

When the identity and hazards of a substance are unknown, it must be treated as hazardous. A thorough risk assessment is the first and most critical step before any handling. This involves a careful review of all available information, consultation with safety professionals, and an assumption of high toxicity, flammability, and reactivity.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of Personal Protective Equipment (PPE) must be based on a comprehensive risk assessment that considers all potential routes of exposure. The following table summarizes recommended PPE levels for handling an unknown substance.

Protection Level Body Protection Hand Protection Eye/Face Protection Respiratory Protection Typical Scenarios
Standard Laboratory Flame-resistant lab coatNitrile or neoprene glovesSafety glasses with side shieldsNot generally requiredHandling of well-characterized, low-hazard substances.
Enhanced Precaution Chemical-resistant apron over lab coatDouble-gloving with chemically resistant gloves (e.g., nitrile inner, butyl or Viton® outer)Chemical splash goggles and a face shieldUse of a certified chemical fume hood is mandatory.Initial handling of small quantities of an unknown substance.
High Hazard/Containment Fully encapsulated, chemical-resistant suitHeavy-duty, chemical-resistant gloves with sealed cuffsSupplied-air respirator with a full facepiecePositive-pressure, self-contained breathing apparatus (SCBA) or supplied-air respiratorHandling larger quantities, potential for aerosol generation, or high suspicion of toxicity.

Note: Always inspect PPE for damage before and after use. Ensure proper fit and consult with your institution's Environmental Health and Safety (EHS) department for specific recommendations.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for the handling and disposal of an unknown substance is paramount. The following workflow provides a procedural guide.

Caption: Workflow for handling and disposing of an unidentified substance.

Experimental Protocols: Handling Unknowns in a Research Context

When an unknown substance is part of an experimental protocol, the following steps should be integrated into the methodology:

  • Micro-scaling: All initial experiments should be conducted on the smallest possible scale to minimize risk.

  • Analytical Characterization: Before proceeding with extensive experimentation, attempt to characterize the substance using appropriate analytical techniques (e.g., NMR, mass spectrometry, FTIR) to gain insight into its identity and potential hazards. This should be done in a controlled environment.

  • Compatibility Testing: If the substance is to be mixed with other reagents, perform small-scale compatibility tests to check for unexpected reactions, such as gas evolution, temperature changes, or precipitation.

  • Buddy System: Never work alone when handling an unknown substance. Ensure a colleague is aware of the work being performed and is available to assist in an emergency.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and decisive action is crucial.

Logical Relationship of Emergency Response

exposure Exposure Event evacuate Evacuate Immediate Area exposure->evacuate alarm Activate Alarm / Call for Help exposure->alarm sds Consult SDS (if available) / Treat as Unknown alarm->sds first_aid Administer First Aid sds->first_aid ehs Notify EHS and Emergency Services first_aid->ehs

Caption: Immediate response steps following an exposure event.

First Aid for Unknown Chemical Exposure
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air immediately.
Ingestion Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water.

In all cases of exposure, seek immediate medical attention and provide as much information as possible about the circumstances of the exposure.

By adhering to these rigorous safety protocols, researchers can confidently and safely navigate the challenges of working with unidentified substances, fostering a culture of safety and responsibility in the laboratory.

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